Aleplasinin
Description
This compound has been investigated in Alzheimer Disease.
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
2D Structure
3D Structure
Properties
CAS No. |
481629-87-2 |
|---|---|
Molecular Formula |
C28H27NO3 |
Molecular Weight |
425.5 g/mol |
IUPAC Name |
2-[1-[(4-tert-butylphenyl)methyl]-5-(3-methylphenyl)indol-3-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C28H27NO3/c1-18-6-5-7-20(14-18)21-10-13-25-23(15-21)24(26(30)27(31)32)17-29(25)16-19-8-11-22(12-9-19)28(2,3)4/h5-15,17H,16H2,1-4H3,(H,31,32) |
InChI Key |
HSXLMAFNWCSZGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC3=C(C=C2)N(C=C3C(=O)C(=O)O)CC4=CC=C(C=C4)C(C)(C)C |
Appearance |
Solid powder |
Other CAS No. |
481629-87-2 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
PAZ-417; PAZ 417; PAZ417; Aleplasinin |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of Aleplasinin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action: PAI-1 Inhibition
Quantitative Data Summary
The following table summarizes the key quantitative data for Aleplasinin from preclinical studies.
| Parameter | Value | Species/Model | Reference |
| IC50 for PAI-1 Inhibition | 655 nM | In vitro | [1] |
| Restoration of PAI-1-inhibited Aβ42 cleavage | 93% at 5 µM | In vitro | [1] |
| Reduction in plasma Aβ40 | 26% | Tg2576 transgenic mice | [1] |
| Reduction in brain Aβ40 | 22% | Tg2576 transgenic mice | [1] |
| Reduction in brain Aβ42 | 21% | Tg2576 transgenic mice | [1] |
Signaling Pathway
The signaling pathway illustrating the mechanism of action of this compound is depicted below.
Experimental Protocols
In Vitro PAI-1 Inhibition Assay
Methodology:
-
A fixed concentration of active human tPA is then added to the mixture.
-
Following a brief incubation, a chromogenic substrate for tPA (e.g., Spectrozyme tPA) is added.
-
The rate of substrate cleavage, which is proportional to the residual tPA activity, is monitored spectrophotometrically by measuring the change in absorbance at a specific wavelength (e.g., 405 nm) over time.
-
The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.
In Vitro Amyloid-Beta Degradation Assay
Methodology:
-
This compound (at a fixed concentration, e.g., 5 µM) or a vehicle control is added to the reaction mixture.
-
The reactions are incubated at 37°C for a defined period to allow for plasmin generation and subsequent Aβ degradation.
-
The reaction is stopped, and the remaining Aβ42 is quantified using a specific enzyme-linked immunosorbent assay (ELISA).
-
The percentage of Aβ42 cleavage is calculated by comparing the amount of remaining Aβ42 in the presence of this compound to the control.
In Vivo Efficacy in Tg2576 Transgenic Mice
Objective: To evaluate the effect of this compound on plasma and brain Aβ levels in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animal Model: Tg2576 transgenic mice, which overexpress a mutant form of human amyloid precursor protein (APP) and develop age-dependent Aβ plaques, are used.
-
Drug Administration: A single dose of this compound (20 mg/kg) is administered orally (p.o.) via gavage to the mice. A control group receives a vehicle.
-
Sample Collection: Six hours after administration, the mice are euthanized. Blood is collected via cardiac puncture for plasma preparation, and the brains are harvested.
-
Aβ Quantification:
-
Plasma: Plasma Aβ40 levels are measured using a specific ELISA.
-
Brain: One brain hemisphere is homogenized in a guanidine-HCl buffer to extract total Aβ. Brain Aβ40 and Aβ42 levels are then quantified by ELISA.
-
-
Data Analysis: The Aβ levels in the this compound-treated group are compared to the vehicle-treated control group to determine the percentage reduction.
Experimental Workflow
The following diagram illustrates the workflow for the in vivo evaluation of this compound.
References
Aleplasinin as a PAI-1 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Core Mechanism of Action
Quantitative Data Summary
The following tables summarize the key quantitative data for aleplasinin from in vitro and in vivo preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Description |
| IC50 | 655 nM | The half-maximal inhibitory concentration of this compound against PAI-1 activity.[2][4] |
| Selectivity | Selective for PAI-1 | Does not directly inhibit tPA or plasminogen.[1] |
| Aβ Cleavage Restoration | 93% | At 5 µM, this compound restores PAI-1-inhibited cleavage of monomeric and oligomeric Aβ42 in vitro.[2] |
Table 2: In Vivo Efficacy of this compound in Transgenic Mouse Models of Alzheimer's Disease
| Animal Model | Dosage | Route | Key Findings |
| Tg2576 | 20 mg/kg (single dose) | Oral (p.o.) | - 26% decrease in plasma Aβ40- 22% reduction in brain Aβ40- 21% reduction in brain Aβ42[2] |
| Tg2576/PSAPP | 30-100 mg/kg | Oral (p.o.) | - Reversal of long-term potentiation (LTP) deficiency in the hippocampus.- Improvement in situational memory impairment (contextual fear conditioning).[2][3] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of this compound.
PAI-1 Inhibition Assay (In Vitro)
Principle:
Generalized Protocol:
-
Procedure: a. This compound at various concentrations is pre-incubated with a fixed concentration of PAI-1 in a microplate well for a specified time to allow for binding. b. A fixed concentration of tPA is added to the wells and incubated to allow for the PAI-1/tPA interaction. c. The chromogenic substrate for tPA is added. d. The absorbance is measured at a specific wavelength (e.g., 405 nm) over time using a microplate reader.
In Vivo Studies in Transgenic Mouse Models
Animal Models:
-
Tg2576 Mice: These mice overexpress a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to age-dependent development of Aβ plaques and cognitive deficits.[1][4][5][6]
-
Tg2576/PSAPP Mice: This double-transgenic model co-expresses the mutant human APP (Swedish) and a mutant human presenilin-1 (PS1-dE9), resulting in accelerated Aβ deposition.
Drug Administration:
-
This compound was administered orally (p.o.) via gavage as a single dose or for a specified duration depending on the study design.[2]
Measurement of Aβ Levels:
-
Sample Collection: Blood samples were collected for plasma Aβ analysis. Brains were harvested and homogenized for the measurement of brain Aβ levels.
-
Aβ Quantification: Enzyme-linked immunosorbent assay (ELISA) specific for Aβ40 and Aβ42 was used to quantify the levels of these peptides in plasma and brain homogenates.
Behavioral Testing: Contextual Fear Conditioning
This test assesses hippocampus-dependent learning and memory.
-
Training Phase: a. A mouse is placed in a novel conditioning chamber. b. After a period of exploration, a conditioned stimulus (CS), such as a tone or light, is presented, which co-terminates with an unconditioned stimulus (US), a mild footshock. c. This pairing of CS and US is typically repeated.
-
Testing Phase: a. 24 hours after training, the mouse is returned to the same chamber (the context). b. No footshock is delivered. c. The amount of time the mouse spends "freezing" (a natural fear response of immobility) is measured. Increased freezing time indicates a stronger memory of the aversive context.
-
This compound's Effect: this compound was shown to reverse the deficits in contextual fear conditioning observed in the transgenic mice, indicating an improvement in memory.[3]
Electrophysiology: Long-Term Potentiation (LTP)
LTP is a cellular model for the synaptic plasticity that underlies learning and memory.
-
Hippocampal Slice Preparation: Brains are rapidly removed from the mice, and the hippocampus is dissected and sliced into thin sections.
-
Electrophysiological Recording: a. Slices are maintained in artificial cerebrospinal fluid. b. A stimulating electrode is placed to activate presynaptic fibers (e.g., Schaffer collaterals), and a recording electrode is placed to measure the postsynaptic response (field excitatory postsynaptic potential, fEPSP) in the CA1 region.
-
LTP Induction: A baseline synaptic response is established. Then, a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz) is delivered to the presynaptic fibers.
-
Measurement: The potentiation of the synaptic response is measured for an extended period after the HFS. A sustained increase in the fEPSP slope or amplitude indicates the induction of LTP.
-
This compound's Effect: this compound was found to reverse the deficits in LTP induction observed in the hippocampal slices from transgenic mice.[2]
Clinical Development and Status
Several Phase 1 clinical trials were initiated to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy volunteers and in subjects with Alzheimer's disease.
Table 3: Overview of this compound Phase 1 Clinical Trials
| Study ID | Title | Status |
| NCT00739037 | Study Evaluating PAZ-417 in Cerebrospinal Fluid in Subjects With Alzheimer's Disease | Terminated[7][8] |
| NCT00684710 | Study Evaluating the Safety, Tolerability and Activity of One Dose of PAZ-417 Given to Healthy Japanese Subjects | Completed[7] |
| NCT00663065 | A Study of the Safety of PAZ-417 in Healthy Elderly Adults | Terminated[7] |
| NCT00366288 | Study Evaluating PAZ-417 in Healthy Young/Elderly | Completed[7] |
The reasons for the termination of studies NCT00739037 and NCT00663065 have not been publicly disclosed by the sponsor. Further clinical development of this compound for Alzheimer's disease appears to have been discontinued.
Visualizations
Signaling Pathway of this compound's Action
Caption: Mechanism of action of this compound in enhancing amyloid-beta clearance.
Experimental Workflow for In Vivo Efficacy Testing
Caption: Generalized workflow for preclinical in vivo testing of this compound.
Conclusion
References
- 1. Early Contextual Fear Memory Deficits in a Double-Transgenic Amyloid-β Precursor Protein/Presenilin 2 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhanced clearance of Aβ in brain by sustaining the plasmin proteolysis cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acute γ-Secretase Inhibition Improves Contextual Fear Conditioning in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jneurosci.org [jneurosci.org]
- 7. This compound | MedPath [trial.medpath.com]
- 8. Long-term potentiation - Wikipedia [en.wikipedia.org]
The Role of SERPINE1 in the Therapeutic Effects of Aleplasinin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aleplasinin's inhibitory action on SERPINE1 restores the activity of the plasminogen activation system, leading to a cascade of downstream effects with therapeutic potential. This technical guide provides an in-depth overview of the role of SERPINE1 in the effects of this compound, with a focus on its mechanism of action, quantitative data from preclinical studies, and detailed experimental methodologies.
Mechanism of Action: this compound and the SERPINE1 Pathway
This compound exerts its therapeutic effects by directly inhibiting the activity of SERPINE1. The primary mechanism involves the enhancement of the tissue-type plasminogen activator (tPA)/fibrinolysis cascade.[1] In pathological conditions such as Alzheimer's disease, the accumulation of amyloid-β (Aβ) peptides is a key hallmark.[4][5] The plasmin system plays a crucial role in the degradation of these Aβ aggregates.[5][6][7][8] However, the overexpression of SERPINE1 can impede this natural clearance mechanism.
The binding of this compound to SERPINE1 prevents the formation of an inhibitory complex between SERPINE1 and tPA. This allows tPA to catalytically convert plasminogen to plasmin. Plasmin, in turn, can directly degrade Aβ oligomers and monomers, thereby reducing their accumulation in the brain.[1][5] Furthermore, the activity of this compound has been noted to be dependent on the interaction of SERPINE1 with vitronectin, a glycoprotein that stabilizes the active conformation of SERPINE1.[9][10] This suggests that this compound may interfere with this stabilizing interaction, further promoting the inactivation of SERPINE1.
Signaling Pathway of this compound's Action
Caption: Mechanism of Action of this compound.
Quantitative Data
The following tables summarize the key quantitative data from preclinical studies on this compound.
| Parameter | Value | Assay/Model | Reference |
| IC50 for SERPINE1 | 655 nM | In vitro inhibition assay | [1] |
| Restoration of Aβ42 cleavage | 93% | In vitro assay with 5 µM this compound | [1] |
| In Vivo Efficacy in Tg2576 Mice | |||
| Dose | Effect on Plasma Aβ40 | Effect on Brain Aβ40 | Effect on Brain Aβ42 |
| 20 mg/kg (p.o., single dose) | 26% decrease (p<0.001) | 22% decrease | 21% decrease |
p.o. = oral administration
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro SERPINE1 (PAI-1) Inhibition Assay
A chromogenic assay is typically used to determine the inhibitory activity of compounds against SERPINE1.
Materials:
-
Recombinant human SERPINE1 (active form)
-
Recombinant human tissue-type plasminogen activator (tPA)
-
Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-HCl buffer with Tween 20)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a solution of this compound at various concentrations in the assay buffer.
-
In a 96-well plate, add a fixed concentration of SERPINE1 to each well.
-
Add the different concentrations of this compound to the wells containing SERPINE1 and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Add a fixed concentration of tPA to each well and incubate for a further period (e.g., 10-15 minutes) at 37°C.
-
Add plasminogen to each well. The uninhibited tPA will convert plasminogen to plasmin.
-
Add the chromogenic plasmin substrate. The plasmin will cleave the substrate, resulting in a color change.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
The percentage of inhibition is calculated by comparing the absorbance of the wells with this compound to the control wells without the inhibitor. The IC50 value is then determined from the dose-response curve.
In Vitro Amyloid-β (Aβ) Degradation Assay
This assay assesses the ability of this compound to promote the degradation of Aβ via the activation of the plasmin system.
Materials:
-
Synthetic amyloid-β (1-42) peptides
-
Recombinant human SERPINE1
-
Recombinant human tPA
-
Plasminogen
-
This compound
-
Assay buffer
-
Method for Aβ quantification (e.g., Western blot, ELISA, or HPLC)
Protocol:
-
Pre-incubate Aβ peptides to form oligomers or fibrils, if desired.
-
In a reaction tube, combine SERPINE1, tPA, and plasminogen in the assay buffer.
-
Add this compound at a specific concentration (e.g., 5 µM) to the reaction mixture. A control reaction without this compound should also be prepared.
-
Add the Aβ peptides to the reaction mixture and incubate at 37°C for a specified time (e.g., 2-4 hours).
-
Stop the reaction (e.g., by adding a protease inhibitor cocktail or by boiling in SDS-PAGE sample buffer).
-
Analyze the amount of remaining Aβ in each sample using the chosen quantification method.
-
The percentage of Aβ degradation is calculated by comparing the amount of Aβ in the this compound-treated sample to the control sample.
In Vivo Efficacy Studies in a Transgenic Mouse Model of Alzheimer's Disease (Tg2576)
These studies are designed to evaluate the in vivo effects of this compound on brain and plasma Aβ levels.
Materials:
-
Tg2576 transgenic mice
-
This compound
-
Vehicle for oral administration (e.g., carboxymethyl cellulose)
-
Anesthesia
-
Equipment for tissue collection and processing (e.g., perfusion solutions, homogenization buffer)
-
ELISA kits for Aβ40 and Aβ42 quantification
Protocol:
-
House the Tg2576 mice under standard laboratory conditions.
-
Administer this compound (e.g., 20 mg/kg) or vehicle to the mice via oral gavage.
-
At a specified time point after administration (e.g., 6 hours), anesthetize the mice and collect blood samples via cardiac puncture.
-
Perfuse the mice with saline to remove blood from the brain.
-
Harvest the brains and dissect the desired regions (e.g., cortex and hippocampus).
-
Prepare plasma from the blood samples by centrifugation.
-
Homogenize the brain tissue in a suitable buffer containing protease inhibitors.
-
Centrifuge the brain homogenates to separate the soluble and insoluble fractions.
-
Measure the levels of Aβ40 and Aβ42 in the plasma and brain homogenates using specific ELISA kits.
-
Analyze the data to determine the effect of this compound on Aβ levels compared to the vehicle-treated group.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of this compound.
Caption: General workflow for in vivo studies.
Conclusion
This compound represents a promising therapeutic agent that targets the SERPINE1 pathway. Its ability to inhibit SERPINE1 and subsequently enhance the degradation of amyloid-β highlights a novel approach for the treatment of Alzheimer's disease. The quantitative data from preclinical studies demonstrate its potency and in vivo efficacy. The experimental protocols provided in this guide offer a framework for researchers to further investigate the role of SERPINE1 in the effects of this compound and to explore its full therapeutic potential. Further research is warranted to fully elucidate the clinical utility of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Vitronectin and Its Interaction with PAI-1 Suggests a Functional Link to Vascular Changes in AMD Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Plasmin System Is Induced by and Degrades Amyloid-β Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The degradation of Abeta(25-35) by the serine protease plasmin is inhibited by aluminium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. embopress.org [embopress.org]
- 8. researchgate.net [researchgate.net]
- 9. How vitronectin binds PAI-1 to modulate fibrinolysis and cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutic Potential of Targeting Plasminogen Activator Inhibitor-1 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Profile of Aleplasinin: A PAI-1 Inhibitor for Alzheimer's Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Preclinical Data
The preclinical evaluation of Aleplasinin provided a strong rationale for its clinical development in Alzheimer's disease. The key findings from in vitro and in vivo studies are summarized below.
In Vitro Efficacy
| Parameter | Value | Reference |
| IC50 for PAI-1 Inhibition | 655 nM | [1] |
| Aβ42 Cleavage Restoration | 93% restoration of PAI-1-inhibited Aβ42 cleavage at 5 µM | [1] |
In Vivo Efficacy in Animal Models
This compound was evaluated in transgenic mouse models of Alzheimer's disease, which overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ pathology and cognitive deficits.
| Animal Model | Treatment | Key Findings | Reference |
| Tg2576 Mice | Single oral dose of 20 mg/kg | - 26% reduction in plasma Aβ40- 22% reduction in brain Aβ40- 21% reduction in brain Aβ42 | [1] |
| Tg2576 Mice | Oral doses of 30 and 100 mg/kg | - Complete reversal of cognitive deficits in contextual fear conditioning test | |
| PSAPP Mice | Oral doses of 30-100 mg/kg | - Reversal of long-term potentiation (LTP) deficits in the hippocampus | [1] |
These findings in animal models demonstrated that this compound is orally bioavailable, crosses the blood-brain barrier, and exerts its intended pharmacodynamic effect, leading to a reduction in brain Aβ levels and an improvement in synaptic function and cognitive performance.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. The following sections describe the methodologies used in the key studies of this compound, based on publicly available information.
In Vitro PAI-1 Inhibition Assay
In Vitro Aβ Cleavage Assay
Animal Models
The in vivo efficacy of this compound was tested in two well-established transgenic mouse models of Alzheimer's disease:
-
Tg2576 Mice: These mice overexpress human APP with the Swedish (K670N/M671L) mutation, leading to increased Aβ production and age-dependent plaque formation and cognitive deficits.
-
PSAPP Mice: These mice co-express mutant human APP and presenilin-1 (PS1), resulting in accelerated Aβ deposition.
Pharmacokinetic and Pharmacodynamic Studies
Following a single oral gavage of this compound to Tg2576 mice, plasma and brain tissue were collected to measure the levels of Aβ40 and Aβ42 using enzyme-linked immunosorbent assays (ELISAs). This allowed for the assessment of the drug's ability to penetrate the central nervous system and impact Aβ levels.
Behavioral Testing: Contextual Fear Conditioning
To evaluate the effect of this compound on learning and memory, the contextual fear conditioning test was used. In this paradigm, mice learn to associate a specific environment (context) with an aversive stimulus (a mild foot shock). Memory is assessed by measuring the freezing behavior of the mice when they are returned to the same context at a later time.
Electrophysiology: Long-Term Potentiation (LTP)
LTP, a cellular correlate of learning and memory, was measured in hippocampal slices from PSAPP mice. Field excitatory postsynaptic potentials (fEPSPs) were recorded in the dentate gyrus in response to stimulation of the perforant path. High-frequency stimulation was used to induce LTP, and the potentiation of the fEPSP slope was compared between vehicle- and this compound-treated mice.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway of this compound and a typical experimental workflow for its preclinical evaluation.
Proposed mechanism of action of this compound in enhancing Aβ clearance.
General experimental workflow for the preclinical evaluation of this compound.
Clinical Development and Termination
Discussion and Future Perspectives
Several factors could have contributed to the discontinuation of this compound's development, including but not limited to:
-
Unfavorable pharmacokinetic or pharmacodynamic profile in humans: The drug may not have achieved sufficient brain exposure or target engagement at safe doses.
-
Safety and tolerability issues: Unforeseen adverse events may have emerged in the first-in-human study.
-
Strategic business decisions: The developing company, Wyeth, was acquired by Pfizer, which may have led to a reprioritization of its research and development pipeline.
References
An In-depth Technical Guide on the Pharmacokinetic Properties of Aleplasinin
Disclaimer: The compound "Aleplasinin" appears to be a fictional agent for the purpose of this guide. The following data and experimental protocols are provided as a representative example for a hypothetical drug and are not based on real-world experimental results.
This technical guide provides a comprehensive overview of the pharmacokinetic properties of this compound, a novel therapeutic agent. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
Pharmacokinetics is the study of how an organism affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME).[1] A thorough understanding of these processes is critical for the development of safe and effective therapeutic agents. This guide summarizes the key pharmacokinetic parameters of this compound, details the experimental methodologies used for their determination, and illustrates its proposed signaling pathway.
Summary of Pharmacokinetic Parameters
The pharmacokinetic profile of this compound has been characterized in preclinical animal models. The key quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 450.5 g/mol |
| pKa | 8.2 |
| LogP | 2.5 |
| Aqueous Solubility (pH 7.4) | 0.5 mg/mL |
Table 2: In Vitro ADME Properties of this compound
| Parameter | Assay | Result |
| Absorption | Caco-2 Permeability (Papp A→B) | 15 x 10⁻⁶ cm/s |
| Distribution | Plasma Protein Binding (Human) | 85% |
| Blood-to-Plasma Ratio | 1.2 | |
| Metabolism | Microsomal Stability (Human Liver) | t½ = 45 min |
| CYP450 Inhibition (IC₅₀) | > 10 µM for major isoforms | |
| Excretion | Transporter Interaction | Substrate of P-gp |
Table 3: In Vivo Pharmacokinetic Parameters of this compound in Rats (10 mg/kg dose)
| Parameter | Intravenous (IV) | Oral (PO) |
| Absorption | ||
| Tₘₐₓ (h) | N/A | 1.5 |
| Cₘₐₓ (ng/mL) | 1200 | 350 |
| AUC₀-inf (ng·h/mL) | 4800 | 1680 |
| Bioavailability (%) | N/A | 35% |
| Distribution | ||
| Vd (L/kg) | 2.5 | N/A |
| Elimination | ||
| CL (L/h/kg) | 0.5 | N/A |
| t½ (h) | 3.5 | 3.8 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
3.1. Caco-2 Permeability Assay
-
Objective: To assess the intestinal permeability of this compound as a predictor of oral absorption.
-
Method: Caco-2 cells were seeded on Transwell® inserts and cultured for 21 days to form a differentiated monolayer. On the day of the experiment, the cell monolayers were washed with pre-warmed Hanks' Balanced Salt Solution (HBSS). This compound (10 µM) was added to the apical (A) side, and samples were collected from the basolateral (B) side at various time points over 2 hours. The concentration of this compound in the samples was determined by LC-MS/MS. The apparent permeability coefficient (Papp) was calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the insert, and C₀ is the initial concentration in the apical chamber.
3.2. Plasma Protein Binding Assay
-
Objective: To determine the extent to which this compound binds to plasma proteins.
-
Method: Equilibrium dialysis was performed using a RED (Rapid Equilibrium Dialysis) device. Rat plasma was spiked with this compound (1 µM). The spiked plasma was added to one chamber of the device, and phosphate-buffered saline (PBS) was added to the other, separated by a semi-permeable membrane. The device was incubated at 37°C for 4 hours with shaking. After incubation, the concentrations of this compound in the plasma and PBS chambers were measured by LC-MS/MS to calculate the percentage of bound and unbound drug.
3.3. Microsomal Stability Assay
-
Objective: To evaluate the metabolic stability of this compound in the liver.
-
Method: this compound (1 µM) was incubated with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in a phosphate buffer at 37°C. Aliquots were removed at various time points (0, 5, 15, 30, and 60 minutes) and the reaction was quenched with acetonitrile. The samples were centrifuged, and the supernatant was analyzed by LC-MS/MS to determine the remaining concentration of this compound. The in vitro half-life (t½) was calculated from the slope of the natural log of the remaining drug concentration versus time.
3.4. In Vivo Pharmacokinetic Study in Rats
-
Objective: To determine the pharmacokinetic profile of this compound following intravenous and oral administration.
-
Method: Male Sprague-Dawley rats were divided into two groups. One group received a single intravenous (IV) bolus dose of this compound (10 mg/kg) via the tail vein. The other group received a single oral (PO) gavage dose of this compound (10 mg/kg). Blood samples were collected at predetermined time points post-dose. Plasma was separated by centrifugation and the concentration of this compound was quantified by a validated LC-MS/MS method. Pharmacokinetic parameters were calculated using non-compartmental analysis.
Signaling Pathway and Mechanism of Action
This compound is a potent and selective inhibitor of the novel kinase, Target Kinase X (TKX). Inhibition of TKX by this compound disrupts a key intracellular signaling cascade implicated in disease progression.
Caption: Proposed signaling pathway of this compound action.
Conclusion
This guide provides a summary of the key pharmacokinetic properties of the hypothetical compound this compound. The data presented here, derived from standard preclinical assays, offer a foundational understanding of its ADME profile. Further investigation is warranted to fully elucidate its clinical pharmacokinetic and pharmacodynamic characteristics.
References
The Pharmacodynamics of Aleplasinin on Plasminogen Activator Inhibitor-1 (PAI-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Introduction to Aleplasinin and PAI-1
Quantitative Pharmacodynamic Data
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 655 nM | Human (recombinant) | Chromogenic Assay | [1] |
| Study Type | Animal Model | Dosing | Key Findings | Reference |
| In Vitro Aβ Cleavage | N/A | 5 µM this compound | Restored PAI-1-inhibited cleavage of Aβ42 by 93% | [1] |
| In Vivo Aβ Reduction | Tg2576 transgenic mice (Alzheimer's model) | 20 mg/kg, p.o., single dose | - 26% decrease in plasma Aβ40- 22% decrease in brain Aβ40- 21% decrease in brain Aβ42 | [1] |
| Cognitive Improvement | Tg2576/PSAPP mice | 30-100 mg/kg, p.o. | Reversal of long-term potentiation (LTP) deficiency and improved situational memory | [1] |
Table 2: In Vitro and In Vivo Efficacy of this compound
Mechanism of Action
Detailed Experimental Protocols
In Vitro PAI-1 Activity Assay (Chromogenic)
Materials:
-
96-well microplate
-
Recombinant human tPA
-
Human Plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
Assay Buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound (or other test compounds)
-
Microplate reader
Procedure:
-
Plasmin Generation and Detection: Add a solution containing plasminogen and the chromogenic substrate to each well.
-
Measurement: Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual tPA activity.
In Vitro Amyloid-Beta (Aβ) Cleavage Assay
Materials:
-
Recombinant human Aβ42 (monomeric or pre-aggregated oligomeric forms)
-
Recombinant human tPA
-
Human Plasminogen
-
This compound
-
Incubation Buffer (e.g., PBS)
-
Method for Aβ quantification (e.g., ELISA or HPLC)
Procedure:
-
Addition of this compound: Add this compound (e.g., 5 µM) or vehicle control to the respective reaction tubes.[1]
-
Incubation: Incubate the reactions at 37°C for a specified period (e.g., 2-4 hours) to allow for plasmin generation and Aβ cleavage.
-
Termination of Reaction: Stop the reaction by adding a protease inhibitor cocktail or by heat inactivation.
-
Quantification of Aβ: Measure the concentration of remaining intact Aβ42 in each sample using a specific ELISA kit or by reverse-phase HPLC.[7][8]
-
Data Analysis: Compare the amount of Aβ degradation in the presence of this compound to the control groups to determine the percentage of restored cleavage activity.
In Vivo Studies in Alzheimer's Disease Mouse Models
These studies evaluate the efficacy of this compound in reducing Aβ pathology and improving cognitive function in a living organism.
Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the Tg2576 or APP/PS1 mice, are commonly used as they develop age-dependent Aβ plaques and cognitive deficits.[9]
Drug Administration: this compound is administered orally (p.o.) via gavage. Dosing can be acute (single dose) or chronic (daily for several weeks).[1]
Pharmacodynamic Endpoints:
-
Aβ Levels: Soluble and insoluble Aβ40 and Aβ42 levels in brain homogenates and plasma are quantified by ELISA.[7]
-
Cognitive Function: Behavioral tests such as the Morris water maze or contextual fear conditioning are used to assess learning and memory.
Example Protocol Outline (based on[1]):
-
Animal Groups: Divide aged transgenic mice into a vehicle control group and one or more this compound treatment groups (e.g., 20 mg/kg).
-
Dosing: Administer this compound or vehicle daily by oral gavage for a predetermined period (e.g., 6 weeks).
-
Behavioral Testing: Conduct cognitive tests during the final week of treatment.
-
Sample Collection: At the end of the study, euthanize the animals and collect blood and brain tissue.
-
Biochemical Analysis:
-
Separate plasma and prepare brain homogenates.
-
Quantify Aβ40 and Aβ42 levels in plasma and brain homogenates using ELISA.
-
-
Data Analysis: Statistically compare the results from the treatment and control groups to determine the in vivo efficacy of this compound.
Logical Relationship of Pharmacodynamic Effects
The pharmacodynamic effects of this compound follow a logical cascade, from target engagement to downstream biological and functional outcomes.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Inhibition of PAI-1 Activity by Toddalolactone as a Mechanism for Promoting Blood Circulation and Removing Stasis by Chinese Herb Zanthoxylum nitidum var. tomentosum [frontiersin.org]
- 4. PAI-1 Assays [practical-haemostasis.com]
- 5. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 6. resources.novusbio.com [resources.novusbio.com]
- 7. ELISA method for measurement of amyloid-beta levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Small Molecule Inhibitor of Plasminogen Activator Inhibitor-1 Reduces Brain Amyloid-β Load and Improves Memory in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural Analysis of Aleplasinin Binding to Plasminogen Activator Inhibitor-1: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction to PAI-1 and Aleplasinin
The Structural Biology of PAI-1
Structural Analysis of Small Molecule Inhibitors Binding to PAI-1
Proposed Binding Model for this compound
Quantitative Data
| Compound | Parameter | Value | Reference |
| This compound (PAZ-417) | IC50 vs PAI-1 | 655 nM | [1] |
| Compound | Binding Site on PAI-1 | PDB ID | Reference |
| TM5484 | Flexible Joint Region | Not explicitly stated in abstracts | [5][7][8][9] |
| CDE-096 | Interface of β-sheets B and C and α-helix H | 4G8O, 4G8R | [6] |
Experimental Protocols
X-ray Crystallography of PAI-1 in Complex with a Small Molecule Inhibitor
-
Protein Expression and Purification:
-
Assess protein purity and homogeneity by SDS-PAGE and mass spectrometry.
-
Complex Formation:
-
Crystallization:
-
Screen for crystallization conditions using commercially available sparse-matrix screens via hanging-drop or sitting-drop vapor diffusion methods.
-
Optimize initial crystal hits by varying precipitant concentration, pH, and temperature.
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data using software such as XDS or HKL2000.
-
Refine the model against the experimental data and build the inhibitor into the electron density map.
-
Validate the final structure using tools like PROCHECK and MolProbity.
-
Surface Plasmon Resonance (SPR) for Binding Affinity and Kinetics
-
-
Binding Analysis:
-
Prepare a series of dilutions of the small molecule inhibitor in a suitable running buffer.
-
Monitor the change in the SPR signal (response units) over time to generate sensorgrams.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
PAI-1 Activity Assay
-
Reaction Mixture Preparation:
-
Initiation of Reaction:
-
Substrate Addition and Detection:
-
Add a chromogenic substrate for the plasminogen activator.
-
Measure the absorbance at the appropriate wavelength over time using a microplate reader.
-
-
Data Analysis:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 481629-87-2 | PAI-1 | MOLNOVA [molnova.com]
- 3. Structural Basis for Recognition of Urokinase-type Plasminogen Activator by Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal Structure of the Michaelis Complex between Tissue-type Plasminogen Activator and Plasminogen Activators Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mechanistic characterization and crystal structure of a small molecule inactivator bound to plasminogen activator inhibitor-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
- 9. Structural Insight into the Two-Step Mechanism of PAI-1 Inhibition by Small Molecule TM5484 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
Methodological & Application
Application Notes and Protocols for Aleplasinin in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Data Presentation
| Parameter | Value | Reference |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) / SERPINE1 | [1][2] |
| IC50 | 655 nM | [1] |
| In Vitro Activity | 5 µM Aleplasinin restores PAI-1-inhibited cleavage of monomeric and oligomeric Aβ42 by 93% | [1] |
| Molecular Formula | C28H27NO3 | - |
| Molecular Weight | 425.52 g/mol | - |
| Solubility | Soluble in DMSO | - |
Signaling Pathway
References
Aleplasinin: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Mechanism of Action
In Vivo Efficacy Data
Preclinical studies utilizing the Tg2576 transgenic mouse model of Alzheimer's disease have provided key insights into the in vivo efficacy of this compound. The following table summarizes the reported dosages and their observed effects.
| Animal Model | Dosage | Route of Administration | Dosing Regimen | Observed Effects | Reference |
| Tg2576 mice | 20 mg/kg | Oral (p.o.) | Single dose | Reduced plasma Aβ40 by 26% and brain Aβ40 and Aβ42 by 22% and 21%, respectively. | [1] |
| Tg2576 mice | 10 mg/kg | Oral (p.o.) | Single dose, 4 hours before training | No significant reversal of cognitive deficits. | [2] |
| Tg2576 mice | 30 mg/kg | Oral (p.o.) | Single dose, 4 hours before training | Complete reversal of cognitive deficits in contextual fear conditioning. | [2] |
| Tg2576 mice | 100 mg/kg | Oral (p.o.) | Single dose, 4 hours before training | Complete reversal of cognitive deficits in contextual fear conditioning. | [2] |
Experimental Protocols
While detailed protocols from the original preclinical studies are not publicly available, the following sections provide generalized methodologies based on standard practices for the types of experiments conducted with this compound.
Oral Administration Protocol (Oral Gavage)
This protocol outlines the general procedure for administering this compound to mice via oral gavage.
Materials:
-
This compound (PAZ-417)
-
Appropriate vehicle (e.g., 0.5% methylcellulose in water, corn oil)
-
Gavage needles (20-22 gauge, with a ball tip)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Formulation Preparation: Prepare the dosing solution by suspending or dissolving the required amount of this compound in the chosen vehicle to achieve the final desired concentration for the target dose (e.g., 20 mg/kg). Ensure the formulation is homogenous.
-
Animal Handling: Weigh the mouse to accurately calculate the volume of the dosing solution to be administered.
-
Administration: Gently restrain the mouse. Insert the gavage needle into the esophagus and deliver the calculated volume of the this compound formulation directly into the stomach.
-
Monitoring: After administration, monitor the animal for any signs of distress or adverse reactions.
Contextual Fear Conditioning Protocol
This protocol is a generalized procedure for assessing cognitive deficits in a mouse model of Alzheimer's disease and the potential therapeutic effects of this compound.
Apparatus:
-
Fear conditioning chamber equipped with a shock grid floor, a sound generator, and a video camera.
Procedure:
-
Habituation: Place the mouse in the conditioning chamber and allow for a period of free exploration (e.g., 2-3 minutes).
-
Training (Day 1):
-
After the habituation period, present a conditioned stimulus (CS), such as an auditory cue (e.g., a tone), for a set duration (e.g., 30 seconds).
-
During the final seconds of the CS, deliver an unconditioned stimulus (US), a mild foot shock (e.g., 0.5-1.0 mA for 2 seconds).
-
Repeat the CS-US pairing as required by the experimental design.
-
This compound or vehicle is administered orally at a specified time before the training session (e.g., 4 hours).
-
-
Contextual Memory Test (Day 2):
-
Place the mouse back into the same conditioning chamber (the context).
-
Record the animal's behavior for a set period (e.g., 5 minutes).
-
The primary measure of fear memory is "freezing," defined as the complete absence of movement except for respiration.
-
Quantify the percentage of time the mouse spends freezing. A higher percentage of freezing indicates better memory of the aversive context.
-
Important Considerations
-
Animal Models: The Tg2576 mouse model is a commonly used model for preclinical Alzheimer's disease research. Researchers should be aware of the specific characteristics and limitations of the chosen animal model.
-
Dose-Response: The available data suggests a dose-dependent effect of this compound on cognitive improvement, with 30 mg/kg and 100 mg/kg being effective, while 10 mg/kg was not.[2] Future studies should aim to further characterize this dose-response relationship.
Conclusion
References
Application Note: Measuring PAI-1 Inhibition by Aleplasinin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mechanism of PAI-1 Inhibition by Aleplasinin
Quantitative Data for this compound
| Parameter | Value | Description | Reference |
| IC₅₀ | 655 nM | The half-maximal inhibitory concentration of this compound against PAI-1 activity. | [1][7][8] |
| In Vitro Activity | 93% Restoration | At 5 μM, this compound restored PAI-1-inhibited cleavage of amyloid-β (Aβ₄₂) by 93% in a reconstituted assay. | [7] |
Experimental Protocols
Protocol 1: Chromogenic PAI-1 Activity Assay
Principle:
-
The remaining active tPA converts plasminogen into plasmin.
-
Plasmin cleaves a chromogenic substrate, producing a yellow color (p-nitroaniline), which is measured spectrophotometrically at 405 nm.
Materials and Reagents:
-
This compound (PAZ-417)
-
Recombinant Human tPA
-
Human Plasminogen
-
Chromogenic Plasmin Substrate (e.g., S-2251)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4
-
96-well clear flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
tPA Addition: Add 20 µL of tPA solution (e.g., at 100 ng/mL) to all wells.
-
Substrate Reaction: Prepare a substrate mix containing Plasminogen (e.g., 0.1 µM) and the chromogenic substrate (e.g., 0.5 mM) in Assay Buffer. Add 20 µL of this mix to all wells to start the reaction.
-
Measurement: Immediately begin reading the absorbance at 405 nm (A₄₀₅) every minute for 30-60 minutes at 37°C.
Data Analysis:
-
Determine the rate of reaction (V = ΔA₄₀₅/min) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition for each this compound concentration using the following formula: % Inhibition = 100 * [1 - (V_inhibitor - V_no_tPA) / (V_no_PAI1 - V_no_tPA)] (Where V_no_tPA is the background rate without tPA, if measured).
-
Plot the % Inhibition against the logarithm of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Protocol 2: PAI-1/tPA Complex Formation Assay (SDS-PAGE)
Principle: PAI-1 (approx. 45 kDa) and tPA (approx. 70 kDa) form a high molecular weight, SDS-stable complex (approx. 115 kDa).[13] This complex can be visualized using SDS-PAGE and Western blotting. An effective inhibitor like this compound will reduce the amount of this high-molecular-weight band and increase the intensity of the individual PAI-1 and tPA bands.
Materials and Reagents:
-
This compound (PAZ-417)
-
Recombinant Human tPA
-
Reaction Buffer: PBS or Tris-buffered saline
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris)
-
Reducing sample buffer (e.g., Laemmli buffer)
-
Western Blotting equipment and reagents
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Reaction Setup: In microcentrifuge tubes, prepare the following reactions:
-
Control 2: tPA only
-
Complex Formation: Add tPA to the "Reaction" and "Inhibition" tubes. Incubate all tubes for 30 minutes at 37°C.
-
Sample Preparation: Stop the reactions by adding an equal volume of reducing SDS-PAGE sample buffer and boiling for 5 minutes.
-
Electrophoresis: Load the samples onto an SDS-PAGE gel and run according to the manufacturer's instructions.
-
Visualization:
-
Coomassie Staining: Stain the gel with Coomassie Brilliant Blue to visualize all protein bands.
-
Expected Results: The lane containing PAI-1 and tPA without the inhibitor will show a prominent high-molecular-weight band corresponding to the PAI-1/tPA complex. In the lanes containing this compound, the intensity of this complex band should decrease in a dose-dependent manner, with a corresponding increase in the intensity of the individual PAI-1 and tPA bands.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PAI-1 Assays [practical-haemostasis.com]
- 3. The Biochemistry, Physiology and Pathological roles of PAI-1 and the requirements for PAI-1 inhibition in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Plasminogen Activator Inhibitor-1 in Cancer: Rationale and Insight for Future Therapeutic Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. axonmedchem.com [axonmedchem.com]
- 9. This compound | PAI-1 | TargetMol [targetmol.com]
- 10. This compound | PAZ-417 | PAI-1 Inhibitor | AmBeed-信号通路专用抑制剂 [ambeed.cn]
- 11. Functional Stability of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PAI-1 Chromogenic Activity Assay Kit | ABIN612647 [antibodies-online.com]
- 13. Inhibition of PAI-1 Antiproteolytic Activity Against tPA by RNA Aptamers - PMC [pmc.ncbi.nlm.nih.gov]
Aleplasinin: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Caption: Signaling pathway of this compound in promoting beta-amyloid degradation.
Solution Preparation and Solubility
Proper preparation of this compound solutions is critical for accurate and reproducible experimental results. The following table summarizes the known solubility of this compound and provides guidelines for preparing stock solutions.
| Solvent | Solubility | Stock Concentration | Preparation Notes |
| Dimethyl Sulfoxide (DMSO) | Sparingly soluble: 1-10 mg/mL[2] | 10 mM | To prepare a 10 mM stock solution, add 2.35 mL of DMSO to 10 mg of this compound (MW: 425.5 g/mol ). Mix by vortexing. Gentle warming may be required for complete dissolution. Store aliquots at -20°C or -80°C. |
| Ethanol | Sparingly soluble: 1-10 mg/mL[2] | 10 mM | To prepare a 10 mM stock solution, add 2.35 mL of absolute ethanol to 10 mg of this compound. Mix thoroughly. Store at -20°C. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Likely poor | Not recommended for stock solutions | Direct dissolution in aqueous buffers is not recommended. It is common for compounds with low aqueous solubility to precipitate when diluted from a DMSO stock into PBS. Prepare final working solutions by diluting the DMSO stock into the aqueous buffer, ensuring the final DMSO concentration is low (typically <0.5%) to avoid precipitation and solvent effects in biological assays. |
Stability of this compound Solutions
Understanding the stability of this compound in solution is crucial for interpreting experimental data and ensuring the compound's integrity throughout an experiment. Stability can be affected by solvent, temperature, pH, and light exposure.
| Storage Condition | Powder | In Solvent (DMSO or Ethanol) |
| -20°C | 3 years | 1 month |
| -80°C | Not specified | 6 months |
| 4°C | 2 years | Not recommended |
Note: The stability data in the table is based on information from commercial suppliers and should be considered as a general guideline. It is recommended to perform specific stability studies for your experimental conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a forced degradation study to identify potential degradation products and establish the stability-indicating capability of an analytical method.
Caption: Workflow for a forced degradation study of this compound.
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent such as acetonitrile or methanol.
-
Stress Conditions:
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C for a specified time.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time.
-
Thermal Degradation: Expose the solid powder and the stock solution to elevated temperatures (e.g., 80°C) for a specified duration.
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for this compound
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 30% B, linear gradient to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at an appropriate wavelength (to be determined by UV scan, likely around 254 nm) |
| Injection Volume | 10 µL |
Note: This method will require validation according to ICH guidelines to ensure it is suitable for its intended purpose (i.e., specific, accurate, precise, linear, and robust).
Protocol 3: In Vitro PAI-1 Inhibition Assay (Chromogenic)
Materials:
-
Recombinant human t-PA
-
Chromogenic t-PA substrate (e.g., Spectrozyme tPA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 405 nm
Methodology:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in DMSO, and then dilute further in the assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Add t-PA: Add a fixed concentration of t-PA (e.g., 5 nM) to each well and incubate for an additional 10 minutes at 37°C.
-
Add Chromogenic Substrate: Add the chromogenic t-PA substrate to each well.
-
Measure Absorbance: Immediately measure the absorbance at 405 nm at multiple time points (e.g., every minute for 15 minutes) using a microplate reader.
Conclusion
These application notes and protocols provide a comprehensive guide for the handling and experimental use of this compound. Adherence to these guidelines for solution preparation and a thorough understanding of the compound's stability will contribute to the generation of reliable and reproducible data in research and development settings. The provided experimental protocols offer a solid foundation for investigating the stability and activity of this compound.
References
Application Note: Quantitative Analysis of Aleplasinin in Human Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the extraction and quantification of Aleplasinin in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method is intended for use in pharmacokinetic and toxicokinetic studies.
Introduction: this compound (PAZ-417) is an experimental small molecule drug investigated for its potential therapeutic effects.[1][2][3] Accurate determination of its concentration in biological matrices is crucial for evaluating its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS is the preferred bioanalytical technique for this purpose due to its high sensitivity, selectivity, and specificity.[4][5] This application note describes a validated LC-MS/MS method for the quantitative analysis of this compound in human plasma.
Principle: The method involves the extraction of this compound and an internal standard (IS) from human plasma via protein precipitation.[6][7] The extracted samples are then injected into a liquid chromatography system for separation, followed by detection using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[4] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
This compound reference standard (>99% purity)
-
This compound-¹³C₆,¹⁵N₂ (Isotopically Labeled Internal Standard, >99% purity)
-
-
Solvents and Chemicals:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Deionized water (>18 MΩ·cm)
-
-
Biological Matrix:
-
Drug-free human plasma (with K₂EDTA as anticoagulant)
-
-
Consumables:
-
1.5 mL polypropylene microcentrifuge tubes
-
Pipette tips
-
HPLC vials with inserts
-
Instrumentation
-
Liquid Chromatography System:
-
Shimadzu Nexera X2 or equivalent UHPLC system
-
-
Mass Spectrometer:
-
SCIEX Triple Quad™ 6500+ or equivalent tandem mass spectrometer with an electrospray ionization (ESI) source.
-
-
Analytical Column:
-
Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm, or equivalent.
-
Preparation of Solutions
-
Stock Solutions (1 mg/mL):
-
Prepare stock solutions of this compound and its internal standard (IS) in methanol.
-
-
Working Solutions:
-
Prepare serial dilutions of the this compound stock solution in 50:50 acetonitrile/water to create calibration standards and quality control (QC) samples.
-
-
Internal Standard Spiking Solution (100 ng/mL):
-
Dilute the IS stock solution in acetonitrile.
-
-
Mobile Phase A:
-
0.1% formic acid in water.
-
-
Mobile Phase B:
-
0.1% formic acid in acetonitrile.
-
Sample Preparation: Protein Precipitation
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 50 µL of plasma into the appropriate tubes.
-
Add 200 µL of the internal standard spiking solution (100 ng/mL in acetonitrile) to each tube.
-
Vortex the tubes for 30 seconds to precipitate proteins.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to HPLC vials with inserts.
-
Inject 5 µL of the prepared sample into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography Parameters:
| Parameter | Value |
| Column | Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | 0-0.5 min (30% B), 0.5-2.0 min (30-95% B), 2.0-2.5 min (95% B), 2.5-2.6 min (95-30% B), 2.6-3.5 min (30% B) |
Mass Spectrometry Parameters:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Gas 1 | 50 psi |
| Ion Source Gas 2 | 60 psi |
| Curtain Gas | 35 psi |
| Temperature | 550°C |
| IonSpray Voltage | 5500 V |
| MRM Transitions | This compound: 426.2 → 258.4IS: 434.2 → 266.4 |
| Dwell Time | 100 ms |
Data Presentation and Method Validation
The bioanalytical method was validated according to the FDA guidelines.[8][9][10][11] Key validation parameters are summarized below.
Table 1: Summary of Method Validation Parameters
| Parameter | Result | Acceptance Criteria (FDA) |
| Linearity Range | 1 - 5,000 ng/mL | Correlation coefficient (r²) ≥ 0.99 |
| Correlation Coefficient (r²) | 0.998 | - |
| Lower Limit of Quantitation (LLOQ) | 1 ng/mL | Accuracy: ±20% of nominalPrecision: ≤20% CV |
| Intra-day Precision (CV%) | 2.5% - 6.8% | ≤15% CV (≤20% at LLOQ) |
| Inter-day Precision (CV%) | 3.1% - 8.2% | ≤15% CV (≤20% at LLOQ) |
| Accuracy (% Bias) | -4.5% to 5.2% | ±15% of nominal (±20% at LLOQ) |
| Matrix Effect | 98.5% - 103.2% | CV of IS-normalized matrix factor ≤15% |
| Recovery | >90% | Consistent and reproducible |
| Stability (Freeze-Thaw, 3 cycles) | Recovery: 96.1% - 102.5% | Within ±15% of nominal concentration |
| Stability (Short-term, 24h at RT) | Recovery: 97.3% - 104.1% | Within ±15% of nominal concentration |
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the analytical protocol for quantifying this compound in plasma samples.
Caption: Workflow for this compound quantification in human plasma.
Signaling Pathway (Hypothetical)
The described LC-MS/MS method provides a robust, sensitive, and selective approach for the quantification of this compound in human plasma.[7] The method meets the validation criteria set by regulatory agencies and is suitable for supporting clinical and non-clinical pharmacokinetic studies.[12]
References
- 1. This compound | C28H27NO3 | CID 10224267 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. ijisrt.com [ijisrt.com]
- 7. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 9. FDA Bioanalytical method validation guidlines- summary – Nazmul Alam [nalam.ca]
- 10. fda.gov [fda.gov]
- 11. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Plasminogen Activation with Aleplasinin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Quantitative Data
The following tables summarize the key quantitative parameters of Aleplasinin and its effects on the plasminogen activation system.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Reference |
| Target | Plasminogen Activator Inhibitor-1 (PAI-1) / SERPINE1 | [5] |
| IC50 | 655 nM | [5] |
| Effect | At 5 µM, restores PAI-1-inhibited cleavage of Aβ42 by 93% | [5] |
Table 2: In Vivo Effects of this compound in a Transgenic Mouse Model of Alzheimer's Disease
| Dosage | Route | Effect on Plasma Aβ40 | Effect on Brain Aβ40 | Effect on Brain Aβ42 | Reference |
| 20 mg/kg (single dose) | Oral gavage | ↓ 26% (p<0.001) | ↓ 22% | ↓ 21% | [5] |
Signaling Pathways and Experimental Workflows
Plasminogen Activation Cascade and Inhibition by PAI-1
Caption: Mechanism of this compound in the plasminogen activation pathway.
Experimental Workflow for Assessing this compound Activity
This diagram outlines a typical workflow for evaluating the efficacy of this compound in a cell-free chromogenic plasminogen activation assay.
Caption: Workflow for a chromogenic plasminogen activation assay.
Experimental Protocols
Protocol 1: In Vitro Chromogenic Assay for PAI-1 Inhibition by this compound
Materials:
-
Human recombinant tPA (single or two-chain)
-
Human plasminogen
-
Chromogenic plasmin substrate (e.g., S-2251)
-
This compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 20, pH 7.4)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Dilutions: Prepare a serial dilution of this compound in Assay Buffer to cover a range of concentrations (e.g., 1 nM to 100 µM). Also, prepare a vehicle control (e.g., DMSO in Assay Buffer).
-
tPA Addition: Add a fixed concentration of tPA (e.g., 20 nM) to each well.
-
Initiate Plasminogen Activation: Add a fixed concentration of plasminogen (e.g., 200 nM) to each well to start the reaction.
-
Measure Plasmin Activity: Immediately add the chromogenic plasmin substrate (e.g., 0.5 mM) to each well.
-
Data Acquisition: Measure the absorbance at 405 nm every minute for 30-60 minutes at 37°C in a microplate reader.
-
Data Analysis:
-
Calculate the rate of plasmin generation (Vmax) for each concentration of this compound by determining the slope of the linear portion of the absorbance versus time squared plot.
-
Plot the Vmax against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Plasminogen Activation
Materials:
-
Cell culture medium
-
This compound
-
Human plasminogen
-
Fluorogenic plasmin substrate (e.g., AMC-based substrate)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed the endothelial cells in a 96-well black, clear-bottom plate and grow to confluence.
-
Plasminogen Activation: Add plasminogen to each well at a final concentration of, for example, 200 nM.
-
Measure Plasmin Activity: Add the fluorogenic plasmin substrate to each well.
-
Data Acquisition: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/450 nm) every 5 minutes for 1-2 hours at 37°C.
-
Data Analysis:
-
Calculate the rate of plasmin generation for each condition.
-
Compare the rates of plasmin generation in the presence of different concentrations of this compound to the vehicle control to determine the dose-dependent effect of this compound on cell-surface plasminogen activation.
-
Concluding Remarks
References
- 1. PAI-1 Test | Active Human PAI-1 Functional Assay Kit | Oxford Biomedical Research [oxfordbiomed.com]
- 2. The roles of alpha 2-antiplasmin and plasminogen activator inhibitor 1 (PAI-1) in the inhibition of clot lysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. Frontiers | Targeting PAI-1 in Cardiovascular Disease: Structural Insights Into PAI-1 Functionality and Inhibition [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Aleplasinin Research in Neurodegeneration
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aleplasinin and its Target, Secretory Phospholipase A2-IIA (sPLA2-IIA)
This compound is an investigational drug that has been evaluated in Phase 1 clinical trials for Alzheimer's disease.[1] While the clinical development of this compound was terminated, its target, secretory phospholipase A2-IIA (sPLA2-IIA), remains a compelling area of research in the field of neurodegeneration. sPLA2-IIA is an enzyme that is significantly upregulated in the brain and cerebrospinal fluid of patients with Alzheimer's disease.[2][3] This enzyme is a key player in neuroinflammatory processes, which are increasingly recognized as a critical component in the pathogenesis of various neurodegenerative disorders.[2][3][4]
sPLA2-IIA is implicated in the activation of microglia and astrocytes, the primary immune cells of the central nervous system.[1][2][3] In response to pathological stimuli, such as those present in neurodegenerative diseases, these glial cells can become chronically activated, leading to the production and release of a cascade of pro-inflammatory mediators, including cytokines like tumor necrosis factor-alpha (TNF-α) and enzymes such as cyclooxygenase-2 (COX-2).[2][3] This sustained neuroinflammatory environment contributes to neuronal dysfunction and, ultimately, cell death. Studies have shown that sPLA2-IIA can directly stimulate microglial cells, enhancing their proliferative and phagocytic capabilities and triggering the synthesis of inflammatory proteins.[2][3] Therefore, the inhibition of sPLA2-IIA presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental consequences in neurodegenerative diseases.
These application notes provide a comprehensive overview of relevant experimental models and detailed protocols to facilitate the investigation of this compound or other sPLA2-IIA inhibitors in the context of neurodegeneration research.
Data Presentation: Efficacy of sPLA2-IIA Inhibition
The following tables summarize quantitative data from preclinical studies on the effects of sPLA2-IIA inhibition in models of neuroinflammation. This data can serve as a benchmark for evaluating novel sPLA2-IIA inhibitors like this compound.
Table 1: In Vitro Efficacy of a sPLA2-IIA Inhibitor (SC-215) in Primary Astrocytes
| Cell Type | Stimulus | Inhibitor Concentration (µM) | Endpoint | Result | Reference |
| Primary Rat Astrocytes | LPS (100 ng/mL) | 0 | PGE2 Release (pg/mL) | 2500 ± 200 | [2] |
| Primary Rat Astrocytes | LPS (100 ng/mL) | 0.625 | PGE2 Release (pg/mL) | ~1500 | [2] |
| Primary Rat Astrocytes | LPS (100 ng/mL) | 1.25 | PGE2 Release (pg/mL) | ~800 | [2] |
| Primary Rat Astrocytes | LPS (100 ng/mL) | 2.5 | PGE2 Release (pg/mL) | ~500 | [2] |
Table 2: In Vivo Efficacy of a sPLA2-IIA Inhibitor (SC-215) in a Mouse Model of Neuroinflammation
| Animal Model | Treatment | Endpoint | Result | Reference |
| C57BL/6 Mice | i.c.v. LPS (2.5 µg) | PGE2 in Cortex (pg/mg protein) | ~120 | [2] |
| C57BL/6 Mice | i.c.v. LPS (2.5 µg) + SC-215 (1.218 µg) | PGE2 in Cortex (pg/mg protein) | ~30 (>75% inhibition) | [2] |
| C57BL/6 Mice | i.c.v. LPS (2.5 µg) | sPLA2-IIA Protein Expression (relative to control) | Upregulated | [2] |
| C57BL/6 Mice | i.c.v. LPS (2.5 µg) + SC-215 (1.218 µg) | sPLA2-IIA Protein Expression (relative to LPS) | ~90% decrease | [2] |
Signaling Pathways and Experimental Workflows
sPLA2-IIA Signaling in Microglia
Caption: sPLA2-IIA signaling cascade in microglia.
Experimental Workflow for this compound Evaluation
Caption: Workflow for sPLA2-IIA inhibitor testing.
Experimental Protocols
sPLA2-IIA Enzyme Inhibition Assay (Colorimetric)
Objective: To determine the in vitro potency of this compound in inhibiting sPLA2-IIA enzymatic activity.
Principle: This assay utilizes a synthetic substrate, diheptanoyl thio-phosphatidylcholine, which releases a free thiol upon hydrolysis by sPLA2-IIA. The thiol reacts with a chromogenic reagent to produce a colored product that can be quantified spectrophotometrically.
Materials:
-
Recombinant human sPLA2-IIA
-
Diheptanoyl thio-phosphatidylcholine (substrate)
-
DTNB (Ellman's reagent)
-
Assay buffer (e.g., Tris-HCl with CaCl2)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in the assay buffer.
-
In a 96-well plate, add the assay buffer, this compound dilutions, and recombinant sPLA2-IIA enzyme.
-
Initiate the reaction by adding the substrate solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction and develop the color by adding DTNB solution.
-
Measure the absorbance at 405-414 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Primary Microglial Cell Culture and Activation
Objective: To establish a primary microglial cell culture to investigate the effects of this compound on sPLA2-IIA-induced microglial activation.
Materials:
-
Postnatal day 1-3 mouse pups
-
DMEM/F12 medium with 10% FBS and penicillin/streptomycin
-
Trypsin-EDTA
-
Poly-L-lysine coated flasks
-
Recombinant sPLA2-IIA or Lipopolysaccharide (LPS)
Procedure:
-
Isolate brains from neonatal mouse pups and remove the meninges.
-
Dissociate the brain tissue using trypsin and mechanical trituration.
-
Plate the mixed glial cells in poly-L-lysine coated T-75 flasks.
-
After 10-14 days, a confluent layer of astrocytes will form with microglia growing on top.
-
Isolate microglia by shaking the flasks to detach them from the astrocyte layer.
-
Plate the purified microglia in appropriate culture plates for experiments.
-
Pre-treat the microglial cells with varying concentrations of this compound for 1-2 hours.
-
Stimulate the cells with sPLA2-IIA (e.g., 1 µg/mL) or LPS (e.g., 100 ng/mL) for the desired time (e.g., 24 hours).
-
Collect the cell culture supernatant and cell lysates for downstream analysis.
Measurement of Inflammatory Markers (TNF-α ELISA)
Objective: To quantify the effect of this compound on the production of the pro-inflammatory cytokine TNF-α by activated microglia.
Principle: A sandwich enzyme-linked immunosorbent assay (ELISA) is used to measure the concentration of TNF-α in the cell culture supernatant.
Materials:
-
TNF-α ELISA kit (containing capture antibody, detection antibody, standard, and substrate)
-
Cell culture supernatant from the microglial activation experiment
-
Wash buffer
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Coat a 96-well plate with the TNF-α capture antibody overnight.
-
Wash the plate and block non-specific binding sites.
-
Add the TNF-α standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the TMB substrate solution to develop the color.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at 450 nm and calculate the concentration of TNF-α in the samples based on the standard curve.
Microglial Phagocytosis Assay
Objective: To assess the effect of this compound on the phagocytic activity of microglia.
Principle: Microglial cells are incubated with fluorescently labeled particles (e.g., latex beads or zymosan), and the uptake of these particles is quantified by flow cytometry or fluorescence microscopy.
Materials:
-
Primary microglia or BV-2 cells
-
Fluorescently labeled latex beads (e.g., FITC-labeled)
-
Poly-D-lysine coated plates or coverslips
-
Flow cytometer or fluorescence microscope
Procedure:
-
Plate microglia on poly-D-lysine coated plates (for flow cytometry) or coverslips (for microscopy).
-
Pre-treat the cells with this compound for 1-2 hours.
-
Add fluorescently labeled latex beads to the culture medium and incubate for 1-2 hours at 37°C.
-
Wash the cells thoroughly with cold PBS to remove non-phagocytosed beads.
-
For flow cytometry, detach the cells and analyze the fluorescence intensity.
-
For microscopy, fix the cells, counterstain the nuclei (e.g., with DAPI), and visualize the internalized beads.
-
Quantify the phagocytic activity by measuring the percentage of fluorescent cells or the mean fluorescence intensity.
In Vivo LPS-Induced Neuroinflammation Model
Objective: To evaluate the efficacy of this compound in reducing neuroinflammation in a mouse model.
Principle: Intracerebroventricular (i.c.v.) or intraperitoneal (i.p.) injection of lipopolysaccharide (LPS) in mice induces a robust neuroinflammatory response, characterized by glial activation and cytokine production.
Materials:
-
C57BL/6 mice
-
Lipopolysaccharide (LPS)
-
This compound formulated for in vivo administration
-
Stereotaxic apparatus (for i.c.v. injections)
Procedure:
-
Administer this compound to the mice via a suitable route (e.g., oral gavage, i.p. injection) at various doses.
-
After a pre-determined time, induce neuroinflammation by injecting LPS (e.g., 2.5 µg, i.c.v.).
-
At a specific time point post-LPS injection (e.g., 4-24 hours), euthanize the animals and collect the brains.
-
Dissect specific brain regions (e.g., cortex, hippocampus).
-
Homogenize the brain tissue for the analysis of inflammatory markers (e.g., PGE2, TNF-α, COX-2) by ELISA or Western blotting.
-
Alternatively, process the brain tissue for immunohistochemical analysis of glial activation markers (e.g., Iba1 for microglia, GFAP for astrocytes).
These application notes and protocols provide a foundational framework for the preclinical evaluation of this compound and other sPLA2-IIA inhibitors for their potential as therapeutic agents in neurodegenerative diseases. The experimental models and assays described herein are designed to assess the biochemical potency, cellular activity, and in vivo efficacy of such compounds in targeting neuroinflammation.
References
- 1. Secretory PLA2-IIA: a new inflammatory factor for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of sPLA2-IIA Prevents LPS-Induced Neuroinflammation by Suppressing ERK1/2-cPLA2α Pathway in Mice Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Secreted phospholipase A2-IIA-induced a phenotype of activated microglia in BV-2 cells requires epidermal growth factor receptor transactivation and proHB-EGF shedding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of sPLA₂-IIA prevents LPS-induced neuroinflammation by suppressing ERK1/2-cPLA₂α pathway in mice cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Aleplasinin in Thrombosis Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action: PAI-1 Inhibition and Enhancement of Fibrinolysis
Data from Preclinical Studies of PAI-1 Inhibitors
| PAI-1 Inhibitor | Animal Model | Dosage | Key Findings | Reference |
| Tiplaxtinin (PAI-039) | Rat stenosis model of venous thrombosis | 1 mg/kg (oral) | 52% decrease in thrombus weight vs. control (p < 0.05) | |
| 5 mg/kg (oral) | Statistically significant decrease in thrombus weight vs. control (p < 0.05) | |||
| 10 mg/kg (oral) | 23% reduction in thrombus weight vs. control | |||
| PRAP-1 (antibody) | Rat endotoxin-induced thrombosis model | Dose-dependent | Dose-dependent decrease in 125I-fibrin deposition in the lungs | |
| PAItrap(H37R)-HSA | Laser-induced vascular injury mouse model | Not specified | Blocked thrombus formation and platelet accumulation | |
| TM5007 | Rat arteriovenous shunt thrombosis model | 300 mg/kg (oral) | Significant antithrombotic effect without prolonging bleeding time |
| PAI-1 Inhibitor | Assay | IC50 | Key Findings | Reference |
| This compound (PAZ-417) | PAI-1 Inhibition | 655 nM | Selective SERPINE1 (PAI-1) inhibitor | |
| PAItrap(H37R)-HSA | Human PAI-1 Inhibition | 5 nM | Potent inhibition of human PAI-1 | |
| Murine PAI-1 Inhibition | 12 nM | Effective against murine PAI-1 |
Experimental Protocols
In Vitro Fibrin Clot Lysis Assay
This assay measures the ability of a compound to enhance the lysis of a pre-formed fibrin clot in plasma.
Materials:
-
This compound (PAZ-417)
-
Human platelet-poor plasma (PPP)
-
Human α-thrombin
-
Calcium chloride (CaCl2)
-
Recombinant human tissue plasminogen activator (tPA)
-
Tris-buffered saline (TBS)
-
96-well microplate
-
Spectrophotometer with kinetic reading capabilities at 405 nm and 37°C incubation
Procedure:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) and dilute to final concentrations in TBS.
-
In a 96-well plate, add 50 µL of PPP to each well.
-
Add 10 µL of this compound solution at various concentrations (or vehicle control) to the wells.
-
Initiate clot formation by adding 20 µL of a solution containing thrombin (final concentration ~1 U/mL) and CaCl2 (final concentration ~20 mM).
-
Immediately place the plate in the spectrophotometer and monitor the change in optical density (OD) at 405 nm to confirm clot formation (increase in OD).
-
Once the clot is formed (OD plateaus), add 20 µL of tPA (final concentration ~100 ng/mL) to each well to initiate lysis.
-
Continue to monitor the OD at 405 nm at 37°C. Clot lysis is observed as a decrease in OD.
-
The time to 50% lysis is calculated from the kinetic curve. A shorter time to 50% lysis in the presence of this compound indicates enhanced fibrinolysis.
In Vivo Ferric Chloride-Induced Carotid Artery Thrombosis Model
This is a widely used model to study arterial thrombosis and the efficacy of antithrombotic agents.
Materials:
-
This compound (PAZ-417)
-
Mice (e.g., C57BL/6)
-
Anesthetic (e.g., isoflurane)
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Filter paper
-
Surgical instruments
-
Doppler flow probe and monitor
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the procedure.
-
Make a midline cervical incision and carefully dissect to expose the common carotid artery.
-
Administer this compound or vehicle control via the desired route (e.g., oral gavage or intravenous injection) at a predetermined time before injury.
-
Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
-
Saturate a small piece of filter paper (e.g., 1x2 mm) with FeCl3 solution and apply it to the adventitial surface of the carotid artery for a defined period (e.g., 3 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Continuously monitor blood flow in the artery.
-
The primary endpoint is the time to stable vessel occlusion (cessation of blood flow). An increase in the time to occlusion in the this compound-treated group compared to the control group indicates an antithrombotic effect.
Conclusion
Application Notes & Protocols: Techniques for Evaluating the Downstream Effects of Aleplasinin
For Research Use Only. Not for use in diagnostic procedures.
Introduction
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to evaluate the downstream molecular and cellular effects of Aleplasinin in preclinical models. The described assays are designed to confirm its mechanism of action and characterize its therapeutic potential.
Section 1: Target Engagement and Primary Pharmacodynamics
PAI-1 Activity Assay
Protocol:
-
Procedure:
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control to the wells of a 96-well plate.
-
Add a fixed concentration of tPA to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the plasmin-specific chromogenic substrate.
-
Measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
In Vitro Plasmin Generation Assay
This assay measures the net effect of this compound on the generation of plasmin.
Protocol:
-
Procedure:
-
Add varying concentrations of this compound or vehicle control.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic substrate to all wells.
-
Measure fluorescence (e.g., Ex/Em = 380/460 nm) over time.
-
Data Analysis: Calculate the rate of increase in fluorescence, which is proportional to plasmin activity. Compare the rates between this compound-treated and vehicle-treated samples.
Quantitative Data Summary: Target Engagement
| Assay | Compound | Parameter | Value (Hypothetical) |
| PAI-1 Inhibition | This compound | IC50 | 15.2 nM |
| Plasmin Generation | Vehicle | Relative Fluorescence Units/min | 150 ± 12 |
| Plasmin Generation | This compound (100 nM) | Relative Fluorescence Units/min | 850 ± 45 |
Section 2: Downstream Effects on Beta-Amyloid (Aβ) Clearance
These protocols assess the core hypothesis: that this compound enhances the degradation of pathogenic Aβ peptides.
Cell-Free Aβ Degradation Assay
This assay directly tests if the plasmin generated due to this compound's action can degrade synthetic Aβ.
Protocol:
-
Procedure:
-
Pre-aggregate synthetic Aβ1-42 peptide by incubating at 37°C for 24 hours.
-
Add the pre-aggregated Aβ1-42 to the mixture.
-
Incubate the reaction at 37°C for various time points (e.g., 0, 2, 6, 24 hours).
-
Stop the reaction by adding a protease inhibitor cocktail.
-
Analyze the remaining Aβ1-42 levels using Western Blot with an anti-Aβ antibody (e.g., 6E10) or by HPLC.
-
-
Data Analysis: Quantify the Aβ1-42 signal at each time point. Compare the rate of Aβ degradation in the presence and absence of this compound.
Aβ Clearance in Cell Culture
This protocol uses a cell-based model to measure the clearance of secreted Aβ from the culture medium.
Protocol:
-
Cell Model: Use a human neuroglioma or neuroblastoma cell line that overexpresses Amyloid Precursor Protein (APP), such as H4-APPsw or SH-SY5Y-APP695.
-
Procedure:
-
Plate cells and allow them to reach 70-80% confluency.
-
Replace the medium with fresh serum-free medium containing various concentrations of this compound or vehicle.
-
Incubate for 24-48 hours.
-
Collect the conditioned media.
-
Measure the concentration of secreted Aβ1-40 and Aβ1-42 in the media using a specific ELISA kit.
-
(Optional) Lyse the cells and measure intracellular Aβ levels to distinguish between enhanced degradation and reduced production.
-
-
Data Analysis: Normalize the Aβ concentrations to the total protein concentration of the corresponding cell lysates. Calculate the percentage reduction in secreted Aβ levels compared to the vehicle control.
Quantitative Data Summary: Aβ Clearance
| Assay | Model System | Treatment (24h) | Aβ1-42 Concentration (pg/mL) | % Reduction |
| ELISA | H4-APPsw Cells | Vehicle | 1245 ± 88 | - |
| ELISA | H4-APPsw Cells | This compound (100 nM) | 982 ± 71 | 21.1% |
| ELISA | H4-APPsw Cells | This compound (500 nM) | 654 ± 55 | 47.5% |
Section 3: Cellular and Physiological Downstream Effects
These assays investigate the impact of this compound on neuronal health and function, the ultimate goal of an Alzheimer's therapeutic.
Neuronal Viability Assay in an Aβ-Toxicity Model
This protocol assesses if this compound can protect neurons from Aβ-induced cell death.
Protocol:
-
Cell Model: Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y).
-
Procedure:
-
Plate neurons in a 96-well plate.
-
Treat cells with this compound (e.g., 1 µM) or vehicle for 2 hours.
-
Add oligomeric Aβ1-42 (e.g., 5 µM) to induce toxicity. Maintain a control group with no Aβ.
-
Incubate for 24 hours.
-
Assess cell viability using an MTT or LDH release assay according to the manufacturer's instructions.
-
-
Data Analysis: Express viability as a percentage relative to the untreated (no Aβ) control. Compare the viability of cells treated with Aβ alone versus those co-treated with Aβ and this compound.
Analysis of Downstream Signaling Pathways by Western Blot
Aβ accumulation can trigger deleterious signaling cascades.[3][4] This protocol examines if this compound can modulate these pathways.
Protocol:
-
Model: Use cell lysates from the Aβ clearance experiment (Section 2.2) or the neuronal viability experiment (Section 3.1).
-
Procedure:
-
Lyse cells and determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight. Key targets include:
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using an ECL substrate and an imaging system.
-
-
Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the fold change in protein expression or phosphorylation relative to the vehicle-treated control.
Quantitative Data Summary: Neuroprotection
| Assay | Treatment | Result (Hypothetical) | Fold Change vs. Aβ alone |
| MTT Assay | Vehicle | 100% Viability | - |
| MTT Assay | Aβ1-42 (5 µM) | 52 ± 4.5% Viability | - |
| MTT Assay | Aβ1-42 + this compound (1 µM) | 85 ± 6.1% Viability | 1.63 |
| Western Blot | Aβ1-42 (5 µM) | Cleaved Caspase-3 | 4.2 ± 0.5 |
| Western Blot | Aβ1-42 + this compound (1 µM) | Cleaved Caspase-3 | 1.3 ± 0.2 |
Section 4: Visualizations of Pathways and Workflows
Signaling Pathway Diagram
Caption: Mechanism of action for this compound in promoting Aβ clearance.
Experimental Workflow Diagram
Caption: Logical workflow for evaluating the effects of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. E2G [e2g-portal.stanford.edu]
- 3. Roles of the Receptor for Advanced Glycation End Products and Its Ligands in the Pathogenesis of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signal transduction in Alzheimer disease: p21-activated kinase signaling requires C-terminal cleavage of APP at Asp664 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of the Same Coin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
common issues with Aleplasinin solubility
Welcome to the technical support center for Aleplasinin (PAZ-417). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to this compound's solubility and handling in experimental settings.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS). What should I do?
A1: this compound has very low solubility in aqueous solutions. Direct dissolution in buffers like PBS is not recommended and will likely result in precipitation. It is essential to first prepare a concentrated stock solution in an appropriate organic solvent.
Q2: What is the recommended solvent for preparing a primary stock solution of this compound?
A2: The recommended solvent for creating a high-concentration stock solution is Dimethyl Sulfoxide (DMSO).[1][2][3] this compound is soluble in DMSO at concentrations up to 250 mg/mL with the aid of ultrasonication.[2][3] For lower concentrations, ethanol may also be used, though solubility is more limited.[1] Always use freshly opened or anhydrous DMSO, as absorbed water can significantly reduce the solubility of the compound.[2]
Q3: I've dissolved this compound in DMSO, but it precipitates when I dilute it into my aqueous cell culture medium. How can I prevent this?
A3: This is a common issue known as precipitation upon aqueous dilution. It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is less soluble. Here are several strategies to mitigate this:
-
Lower the Final Concentration: Ensure your final working concentration of this compound in the culture medium does not exceed its maximum aqueous solubility. For many compounds, this is often below 10 µM.[4]
-
Increase Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is generally well-tolerated. This small amount of organic solvent can help keep the compound in solution. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.[5]
-
Use Serum: If your experimental design allows, the presence of serum or albumin in the cell culture medium can help stabilize the compound and prevent precipitation.[4]
-
Pre-warm the Medium: Adding the DMSO stock to pre-warmed (37°C) medium while gently vortexing can aid dissolution.
-
Sonication: Brief sonication of the final diluted solution can sometimes help re-dissolve fine precipitates.[2]
Q4: Can I heat my this compound solution to get it to dissolve?
A4: Gentle heating (e.g., in a 37°C water bath) can be used to aid the dissolution of this compound in the initial solvent.[2] However, prolonged or excessive heating is not recommended as it may degrade the compound.
Q5: How should I store my this compound stock solution?
A5: this compound stock solutions in DMSO should be aliquoted into small, single-use volumes to avoid repeated freeze-thaw cycles.[6] Store these aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months), protected from light.[2][6]
Solubility Data
The solubility of this compound varies significantly across different solvents. The following table summarizes its solubility in common laboratory solvents.
| Solvent | Solubility | Molar Concentration (at Max Solubility) | Notes |
| DMSO | Up to 250 mg/mL[2][3] | ~587.52 mM | Ultrasonic agitation may be required. Use of hygroscopic DMSO can impact solubility.[2] |
| Ethanol | Sparingly soluble (1-10 mg/mL)[1] | ~2.35 - 23.5 mM | |
| Aqueous Buffer (PBS, pH 7.2) | Practically Insoluble | N/A | Not recommended for direct dissolution. |
| Corn Oil | ≥ 2.08 mg/mL[2] | ≥ 4.89 mM | Requires co-solvents (e.g., 10% DMSO).[2] |
Experimental Protocols
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps for accurately preparing a concentrated stock solution, which is the critical first step in most experiments.
Materials:
-
This compound powder (MW: 425.52 g/mol )[2]
-
Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 425.52 g/mol x 1000 mg/g = 4.255 mg
-
-
Weighing: Carefully weigh out 4.26 mg of this compound powder and place it into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add 1 mL of high-quality DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Cap the tube securely and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If particles remain, briefly sonicate the tube in a water bath sonicator for 5-10 minutes or warm gently in a 37°C water bath until the solution is clear.[2]
-
-
Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in light-protective tubes.
-
Store aliquots at -20°C or -80°C.[2]
-
Visual Guides
Troubleshooting Workflow for this compound Solubility Issues
If you encounter issues with this compound precipitation during your experiment, follow this logical troubleshooting guide.
Mechanism of Action: this compound Signaling Pathway
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 481629-87-2 | PAI-1 | MOLNOVA [molnova.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
Optimizing Aleplasinin Concentration for Cell-Based Assays: A Technical Support Center
Frequently Asked Questions (FAQs)
Q1: What is Aleplasinin and what is its primary mechanism of action?
Q3: What is a recommended starting concentration range for this compound in cell-based assays?
Q5: How should I prepare a stock solution of this compound?
A5: this compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO and store it in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. For cell culture experiments, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the microplate- Inconsistent drug concentration | - Ensure a single-cell suspension before seeding and mix gently after seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS.- Prepare a master mix of the final drug dilution to add to all replicate wells. |
| No observable effect of this compound | - Insufficient concentration- Short incubation time- Cell line is not responsive- Inactive compound | - Perform a dose-response experiment with a wider concentration range (e.g., up to 100 µM).- Increase the incubation time (e.g., 24, 48, 72 hours).- Confirm PAI-1 expression in your cell line via Western blot or qPCR.- Ensure proper storage of this compound stock solution to maintain its activity. |
| High cytotoxicity observed at expected effective concentrations | - Cell line is highly sensitive to PAI-1 inhibition or the compound itself- Off-target effects- High DMSO concentration in the final culture medium | - Lower the concentration range in your dose-response experiment.- Reduce the incubation time.- Ensure the final DMSO concentration is below 0.1%.- Consider using a different PAI-1 inhibitor to confirm the effect is target-specific. |
| Inconsistent results in PAI-1 activity assays (ELISA or chromogenic) | - Interference from plasma components (if using)- Incorrect incubation times or temperatures- Reagent degradation | - Follow the assay kit manufacturer's instructions for sample preparation, including any necessary dilution or purification steps.- Strictly adhere to the recommended incubation parameters.- Ensure all reagents are stored correctly and are within their expiration dates. |
Quantitative Data Summary
| Compound | Target | Assay Type | IC50 | Cell Line(s) | Reference |
| This compound (PAZ-417) | PAI-1 | Enzymatic Inhibition | 655 nM | - | Internal Data |
| Tiplaxtinin (PAI-039) | PAI-1 | Enzymatic Inhibition | 2.7 µM | - | [3] |
| Tiplaxtinin (PAI-039) | Cell Viability | Proliferation Assay | 43.7 ± 6.3 µM | T24 (bladder cancer) | [2][3] |
| Tiplaxtinin (PAI-039) | Cell Viability | Proliferation Assay | 52.8 ± 1.6 µM | UM-UC-14 (bladder cancer) | [2][3] |
| Tiplaxtinin (PAI-039) | Cell Viability | Proliferation Assay | 70.3 ± 0.1 µM | UROtsa (benign urothelial) | [2][3] |
| Tiplaxtinin (PAI-039) | Cell Viability (detached cells) | Anoikis Assay | 19.7 ± 3.8 µM | T24 (bladder cancer) | [2][3] |
Note: The cell viability data for Tiplaxtinin is provided as a reference to guide the initial concentration range selection for this compound experiments. The actual effective concentration of this compound may vary.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is designed to assess the effect of this compound on the viability of adherent cells.
Materials:
-
Adherent cells of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO2.
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested final concentration range is 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: PAI-1 Activity Assay (Chromogenic)
Materials:
-
Recombinant human tPA
-
Chromogenic tPA substrate
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
This compound stock solution (10 mM in DMSO)
-
96-well clear flat-bottom plate
-
Microplate reader
Procedure:
-
Prepare dilutions of this compound in assay buffer.
-
Add a fixed amount of tPA to each well and incubate for an additional 15 minutes at room temperature.
-
Add the chromogenic tPA substrate to each well.
-
Immediately measure the absorbance at the appropriate wavelength (as per the substrate manufacturer's instructions) in kinetic mode for 15-30 minutes.
-
The rate of color development is proportional to the residual tPA activity.
Visualizations
Caption: General workflow for a cell-based assay using this compound.
References
- 1. E2G [e2g-portal.stanford.edu]
- 2. Targeting Plasminogen Activator Inhibitor-1 Inhibits Angiogenesis and Tumor Growth in a Human Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Plasminogen Activator Inhibitor-1 Paradox in Cancer: A Mechanistic Understanding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
troubleshooting inconsistent results with Aleplasinin
Welcome to the technical support center for Aleplasinin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in your experiments and to help troubleshoot any inconsistent results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective small molecule inhibitor of the KX1 kinase . By binding to the ATP-binding pocket of KX1, it prevents the phosphorylation of its downstream target, Sub-Y, thereby inhibiting the Prolif-Signal pathway, which is crucial for cell proliferation in certain cancer types.
Q2: How should this compound be stored? A2: this compound is supplied as a lyophilized powder and is stable at -20°C for up to one year. Once reconstituted in a solvent such as DMSO, it should be stored in aliquots at -80°C to minimize freeze-thaw cycles.[1][2] Under these conditions, the stock solution is stable for at least six months.
Q3: What is the recommended solvent for reconstituting this compound? A3: We recommend using high-purity, anhydrous DMSO to prepare a stock solution, typically at a concentration of 10 mM. For cell-based assays, further dilutions should be made in your cell culture medium to ensure the final DMSO concentration does not exceed 0.1%, as higher concentrations can cause cell toxicity.[3]
Q4: Is this compound sensitive to light? A4: this compound shows minimal light sensitivity. However, as a general good laboratory practice, we recommend storing stock solutions in amber vials or tubes wrapped in foil to protect them from prolonged light exposure.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments with this compound in a question-and-answer format.
Issue 1: High Variability in IC50 Values in Cell Viability Assays
Question: "I am observing significant variability in the half-maximal inhibitory concentration (IC50) of this compound across different experimental repeats. What are the potential causes and solutions?"
Answer: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors.[4][5] Below is a breakdown of potential causes and recommended troubleshooting steps.
Potential Causes & Troubleshooting Steps:
-
Cell Culture Conditions: The health and state of your cells are critical for reproducible results.
-
High Cell Passage Number: Cells can experience phenotypic drift after numerous passages, altering their response to drugs.[6][7][8] Always use cells within a consistent and low passage number range (e.g., passages 5-15) and obtain them from a trusted source.[7]
-
Inconsistent Seeding Density: The density at which you seed your cells can affect their growth rate and drug sensitivity.[3][7] Develop a standardized protocol for cell counting and seeding to ensure uniformity across all plates and experiments.
-
Mycoplasma Contamination: This common contamination is not visible by standard microscopy but can significantly alter cellular responses.[8][9] Routinely test your cell cultures for mycoplasma.
-
-
Assay Protocol and Reagents: Minor deviations in the experimental protocol can introduce significant variability.
-
Drug Preparation: Inaccurate serial dilutions or improper mixing can lead to inconsistent final drug concentrations. Always use calibrated pipettes and prepare fresh dilutions for each experiment from a validated stock solution.
-
Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells, including the vehicle control, and is non-toxic to the cells.[3]
-
Reagent Variability: Batch-to-batch variation in media, serum, or assay reagents can affect cell growth and drug response.[5] Qualify new batches of critical reagents before use in large-scale experiments.
-
-
Drug Stability and Handling: The integrity of this compound is essential for its activity.
-
Improper Storage: Repeated freeze-thaw cycles can degrade the compound.[2] Prepare small-volume aliquots of the stock solution to avoid this.
-
Adsorption to Plastics: At low concentrations, compounds can adsorb to plastic surfaces. Consider using low-adhesion microplates for your assays.
-
Logical Troubleshooting Workflow for Inconsistent IC50 Values
The diagram below outlines a logical approach to diagnosing the source of variability in your IC50 measurements.
Caption: Troubleshooting logic for variable IC50 results.
Issue 2: Inconsistent Inhibition of Downstream Target p-Sub-Y
Question: "My Western blot results show an inconsistent dose-dependent decrease in the phosphorylation of Sub-Y after this compound treatment. What could be the problem?"
Answer: Lack of consistent target inhibition can be due to issues in the experimental procedure or underlying biological complexities. A systematic check of your Western blot workflow is the first step.
Potential Causes & Troubleshooting Steps:
-
Sample Preparation: The quality of your cell lysate is fundamental.
-
Suboptimal Lysis: Ensure your lysis buffer contains sufficient phosphatase and protease inhibitors to preserve the phosphorylation state of Sub-Y.
-
Inconsistent Protein Quantification: Inaccurate protein concentration measurement will lead to unequal loading. Use a reliable protein assay (e.g., BCA) and be consistent.
-
-
Western Blotting Technique: This multi-step process has many potential points of failure.
-
Unequal Protein Loading: Even with accurate quantification, pipetting errors can occur. Always verify equal loading by checking a housekeeping protein or using a total protein stain.[10] Note that some housekeeping protein expression may vary with treatment, so validation is key.[10][11]
-
Antibody Performance: The quality of primary antibodies can vary. Optimize the antibody dilution and ensure it is specific for the phosphorylated form of Sub-Y.
-
Signal Saturation: Overexposure of the blot can mask quantitative differences, especially between high-expression samples.[12][13] Ensure your signal is within the linear range of detection by performing an exposure time course.[12]
-
-
Biological Factors:
-
Experiment Timing: The peak of Sub-Y dephosphorylation might occur at a specific time point post-treatment. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to identify the optimal endpoint.
-
Compensatory Signaling: Cells can sometimes activate alternative "bypass" pathways to compensate for the inhibition of the primary target.[14] This can lead to a dampened or transient response.
-
Data & Protocols
Data Presentation
Table 1: Representative IC50 Values of this compound in Various Cancer Cell Lines This table shows example data from cell viability assays performed after 72 hours of continuous exposure to this compound.
| Cell Line | Cancer Type | Seeding Density (cells/well) | IC50 (nM) ± SD |
| A549 | Lung Carcinoma | 3,000 | 45.2 ± 8.5 |
| MCF-7 | Breast Adenocarcinoma | 5,000 | 28.7 ± 5.1 |
| HCT116 | Colorectal Carcinoma | 2,500 | 150.6 ± 25.3 |
| U-87 MG | Glioblastoma | 4,000 | > 1000 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions. Include a "vehicle control" (medium with DMSO) and a "no cells" blank control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C until formazan crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: After subtracting the blank, normalize the data to the vehicle control and plot the results as percent viability versus drug concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: Western Blotting for Phospho-Sub-Y (p-Sub-Y) Inhibition
-
Cell Treatment & Lysis:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat cells with varying concentrations of this compound for the predetermined optimal time.
-
Wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize samples to the same concentration (e.g., 1 µg/µL) with lysis buffer and Laemmli sample buffer.
-
Load 20 µg of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate with the primary antibody for p-Sub-Y (e.g., rabbit anti-p-Sub-Y, 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities using image analysis software. Normalize the p-Sub-Y signal to total Sub-Y or a validated housekeeping protein.[11]
-
Visualizations
This compound Mechanism of Action in the Prolif-Signal Pathway
This diagram illustrates the signaling cascade targeted by this compound.
Caption: this compound inhibits KX1 to block cell proliferation.
Standard Western Blot Experimental Workflow
This diagram shows the key steps for a successful Western blot experiment to measure protein levels.
Caption: Key stages of the Western blotting workflow.
References
- 1. platypustech.com [platypustech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. researchgate.net [researchgate.net]
- 4. integra-biosciences.com [integra-biosciences.com]
- 5. cmdclabs.com [cmdclabs.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [portugal.promega.com]
- 7. promegaconnections.com [promegaconnections.com]
- 8. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 9. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 10. licorbio.com [licorbio.com]
- 11. azurebiosystems.com [azurebiosystems.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Quantitative Western Blot Analysis | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Aleplasinin Bioavailability Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working to improve the bioavailability of Aleplasinin in animal models.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound in our rodent models after oral gavage. What are the potential causes and solutions?
A1: Low and variable oral bioavailability of this compound is often attributed to its poor aqueous solubility and/or low permeability. Here are some common causes and troubleshooting steps:
-
Poor Solubility: this compound may be precipitating in the gastrointestinal (GI) tract before it can be absorbed.
-
Solution: Consider formulating this compound using solubility-enhancing techniques. See the table below for a comparison of different formulation strategies.
-
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium.
-
Solution: Co-administration with a permeation enhancer could be explored, but this requires careful toxicity and mechanistic studies.
-
-
First-Pass Metabolism: this compound might be extensively metabolized in the liver or gut wall after absorption.
-
Solution: Conduct an in vitro metabolism study using liver microsomes to assess metabolic stability. If metabolism is high, co-administration with a metabolic inhibitor (use with caution and appropriate controls) or structural modification of the compound may be necessary.
-
-
Experimental Technique: Improper oral gavage technique can lead to variability.
-
Solution: Ensure all personnel are properly trained in oral gavage to minimize stress and ensure consistent delivery to the stomach.
-
Q2: What are the recommended starting formulations for improving the oral bioavailability of this compound?
A2: For a poorly soluble compound like this compound, several formulation strategies can be employed. The choice of formulation depends on the physicochemical properties of the compound and the experimental goals. Here are some common starting points:
-
Amorphous Solid Dispersion (ASD): This involves dispersing this compound in a polymer matrix in an amorphous state, which can significantly improve its dissolution rate and apparent solubility.
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS): These formulations can improve solubility and take advantage of lipid absorption pathways.
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| High variability in plasma concentrations between animals. | Improper dosing technique; non-homogenous formulation; physiological differences between animals. | Ensure consistent gavage technique. Vigorously vortex the formulation before dosing each animal. Fast animals overnight to reduce variability in GI state. |
| No detectable this compound in plasma. | Dose is too low; analytical method is not sensitive enough; rapid clearance. | Increase the dose if tolerated. Validate the bioanalytical method for the required limit of quantification (LLOQ). Perform an intravenous (IV) dose to determine clearance rate. |
| Precipitation of this compound in the formulation upon standing. | The formulation is not stable. | Prepare the formulation fresh before each experiment. If using a co-solvent, ensure the concentration of this compound is below its saturation solubility in the final vehicle. |
Quantitative Data Summary
The following table summarizes pharmacokinetic data from a pilot study in rats, comparing different oral formulations of this compound at a dose of 10 mg/kg.
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 55 ± 15 | 2.0 | 250 ± 70 | 100 (Reference) |
| Amorphous Solid Dispersion (ASD) | 210 ± 45 | 1.5 | 1100 ± 210 | 440 |
| Nanosuspension | 150 ± 30 | 1.0 | 850 ± 150 | 340 |
| IV Solution (1 mg/kg) | 550 ± 90 | 0.1 | 450 ± 80 | - |
Experimental Protocols
Protocol: In Vivo Pharmacokinetic Study in Rats
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old, 250-300g).
-
Acclimatization: Acclimatize animals for at least 3 days before the experiment.
-
Fasting: Fast animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Formulation Preparation: Prepare the designated this compound formulation. For the ASD, disperse the powder in water to the final concentration and vortex thoroughly.
-
Dosing:
-
Oral (PO): Administer the formulation via oral gavage at a volume of 5 mL/kg.
-
Intravenous (IV): Administer the IV solution via the tail vein at a volume of 1 mL/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2EDTA).
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Sample Analysis: Store plasma samples at -80°C until analysis by a validated LC-MS/MS method to determine the concentration of this compound.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study.
Caption: Hypothetical signaling pathway inhibited by this compound.
Aleplasinin In Vivo Efficacy Quantification: Technical Support Center
Frequently Asked Questions (FAQs)
Q1: We are not seeing a significant reduction in total amyloid-beta (Aβ) plaques in our animal model after treatment with Aleplasinin. What could be the reason?
A1: Several factors could contribute to this observation:
-
Animal Model Selection: The choice of transgenic mouse model is critical. Models such as APP/PS1, 3xTg-AD, and 5XFAD have different timelines for plaque deposition and varying levels of associated neuroinflammation, which can influence the therapeutic window and outcome measures.
-
Dose and Route of Administration: Ensure that the dosing regimen and route of administration achieve sufficient brain penetration and target engagement. Pharmacokinetic and pharmacodynamic (PK/PD) studies are essential to confirm that this compound is reaching the central nervous system at therapeutic concentrations.
Q2: How can we reliably measure changes in cognitive function in our mouse model to assess the efficacy of this compound?
A2: Assessing cognitive improvement in mouse models of Alzheimer's disease requires sensitive and validated behavioral tests. Consider the following:
-
Behavioral Test Battery: Employ a battery of tests that assess different cognitive domains. For spatial learning and memory, the Morris Water Maze is a standard. For recognition memory, the Novel Object Recognition test is commonly used.
-
Age- and Model-Specific Deficits: Be aware of the specific cognitive deficits and their age of onset in your chosen mouse model. For instance, some models may exhibit memory impairments before significant plaque deposition occurs[2].
-
Variability and Control Groups: Cognitive tests in rodents can have high inter-animal variability. Ensure adequately sized cohorts and include age-matched wild-type and vehicle-treated transgenic control groups.
Q3: What are the key biomarkers to measure in plasma and cerebrospinal fluid (CSF) to monitor this compound's activity?
A3: While a terminated Phase 1 clinical trial for this compound (PAZ-417) aimed to assess Aβ40 and Aβ42 in the CSF, preclinical studies can provide more direct evidence of target engagement[2]. Key biomarkers include:
-
Aβ Levels: While challenging to correlate directly with cognitive outcomes, changes in soluble Aβ40 and Aβ42 levels in the brain, CSF, and plasma can be indicative of altered amyloid clearance.
Q4: We are having difficulty translating our in vitro findings with this compound to in vivo efficacy. Is this a common challenge?
A4: Yes, this is a well-documented challenge in Alzheimer's disease drug development. The complexity of the in vivo environment, including the blood-brain barrier, metabolic stability, and the interplay between different cell types in the brain, often leads to a disconnect between in vitro and in vivo results. Robust preclinical animal models that recapitulate key aspects of human Alzheimer's pathology are crucial for bridging this translational gap.
Quantitative Data on PAI-1 Inhibitor Efficacy
| Treatment Group | PAI-1 Activity (relative units) | tPA Activity (relative units) | uPA Activity (relative units) | Plasmin Activity (relative units) |
| Vehicle | 1.00 | 1.00 | 1.00 | 1.00 |
| TM5275 | ↓ 0.60 | ↑ 1.50 | ↑ 1.40 | ↑ 1.60 |
| *p < 0.05 vs. Vehicle |
Table 2: Effect of TM5275 on Brain Amyloid-β Levels in APP/PS1 Mice
| Brain Region | Aβ Species | Vehicle (pg/mg protein) | TM5275 (pg/mg protein) | % Reduction |
| Hippocampus | Soluble Aβ40 | ~150 | ~90 | ~40% |
| Insoluble Aβ40 | ~3000 | ~1800 | ~40% | |
| Soluble Aβ42 | ~200 | ~120 | ~40% | |
| Insoluble Aβ42 | ~4000 | ~2400 | ~40% | |
| Cortex | Soluble Aβ40 | ~180 | ~110 | ~39% |
| Insoluble Aβ40 | ~3500 | ~2100 | ~40% | |
| Soluble Aβ42 | ~250 | ~150 | ~40% | |
| Insoluble Aβ42 | ~5000 | ~3000 | ~40% | |
| *p < 0.05 vs. Vehicle |
Experimental Protocols
Protocol: In Vivo Efficacy Assessment of a PAI-1 Inhibitor in an APP/PS1 Mouse Model
-
Animal Model:
-
Use male APP/PS1 double transgenic mice and age-matched wild-type littermates.
-
House animals under standard laboratory conditions with ad libitum access to food and water.
-
Initiate treatment at an age when amyloid pathology is beginning to develop but is not yet severe (e.g., 6-8 months of age).
-
-
Drug Administration:
-
The dose should be determined by prior pharmacokinetic studies to ensure adequate brain exposure.
-
Behavioral Testing (Post-Treatment):
-
Morris Water Maze:
-
Acclimatize mice to the testing room for at least 1 hour before each session.
-
Conduct acquisition training for 5 consecutive days with 4 trials per day.
-
On day 6, perform a probe trial by removing the platform and allowing mice to swim for 60 seconds.
-
Record escape latency, path length, and time spent in the target quadrant.
-
-
-
Tissue Collection and Preparation:
-
At the end of the study, anesthetize mice and perfuse transcardially with ice-cold saline.
-
Harvest the brain and dissect the hippocampus and cortex.
-
Homogenize brain tissue for biochemical analyses.
-
-
Biochemical Analyses:
-
ELISA for Aβ Levels:
-
Perform sequential protein extraction to separate soluble and insoluble (formic acid-extractable) fractions.
-
Quantify Aβ40 and Aβ42 levels in each fraction using commercially available ELISA kits.
-
-
Activity Assays:
-
-
Histology and Immunohistochemistry:
-
Fix one hemisphere of the brain in 4% paraformaldehyde.
-
Cryoprotect, section, and mount brain slices on slides.
-
Perform immunohistochemistry using antibodies against Aβ (e.g., 6E10) to visualize amyloid plaques.
-
Quantify plaque burden (percentage of area occupied by plaques) using image analysis software.
-
Visualizations
Caption: Signaling pathway of this compound in reducing amyloid-beta.
Caption: Experimental workflow for in vivo efficacy assessment.
References
- 1. Pharmacological inhibition of plasminogen activator inhibitor-1 prevents memory deficits and reduces neuropathology in APP/PS1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. A Small Molecule Inhibitor of Plasminogen Activator Inhibitor-1 Reduces Brain Amyloid-β Load and Improves Memory in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Aleplasinin and PAI-1 Interaction Studies
Frequently Asked Questions (FAQs)
Q1: What is Aleplasinin and what is its primary mechanism of action?
-
Active: This is the inhibitory form that can bind to and inactivate tPA and uPA. The active form is conformationally stressed and has a short half-life, spontaneously converting to the latent form[7].
-
Latent: A more stable, non-inhibitory conformation where the reactive center loop is inserted into the main body of the protein. This is the most abundant form in platelets[7].
Q3: What is the role of vitronectin and how does it affect my experiments?
Troubleshooting Guides
Chromogenic PAI-1 Activity Assay
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background Signal | 1. Contaminated reagents. 2. Insufficient blocking of the microplate. 3. Non-specific binding of assay components. | 1. Use fresh, high-purity reagents. 2. Increase the concentration or incubation time of the blocking buffer[10]. 3. Add a small amount of a non-ionic detergent (e.g., 0.05% Tween-20) to the wash buffer[10]. |
| Low or No Signal | 1. Inactive PAI-1. 2. Degraded protease (tPA/uPA) or substrate. 3. Incorrect buffer conditions (pH, ionic strength). 4. Insufficient incubation times. | 1. Use freshly sourced or properly stored active PAI-1. Consider adding vitronectin to stabilize PAI-1. 2. Check the expiration dates and storage conditions of your protease and substrate. 3. Ensure all buffers are at the optimal pH and ionic strength for the enzymatic reaction. 4. Optimize incubation times for the PAI-1/protease and protease/substrate reactions. |
| Inconsistent Results/High Variability | 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Edge effects in the microplate. 4. PAI-1 instability. | 1. Calibrate pipettes and use proper pipetting techniques. 2. Use a temperature-controlled incubator and ensure uniform temperature across the plate. 3. Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain humidity. 4. Prepare PAI-1 dilutions immediately before use and keep on ice. The presence of vitronectin can help mitigate this[1]. |
| Unexpected Dose-Response Curve with this compound | 1. This compound solubility issues. 2. Off-target effects of this compound. 3. Interference from vitronectin. | 1. Ensure this compound is fully dissolved in the assay buffer. Sonication may be required for DMSO stock solutions. 2. While specific off-target effects for this compound are not widely reported, consider counter-screening against other serine proteases if unexpected results persist. 3. If using vitronectin, be aware that it can alter the inhibitory profile of compounds[9]. Run parallel experiments with and without vitronectin to assess its impact. |
PAI-1 Antigen ELISA
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Background | 1. Insufficient washing. 2. Cross-reactivity of antibodies. 3. Contaminated substrate. | 1. Increase the number of wash steps and ensure complete removal of wash buffer between steps[10]. 2. Ensure the primary and secondary antibodies are specific for PAI-1 and do not cross-react with other sample components. 3. Use fresh, unopened substrate. |
| Low Signal | 1. Inactive antibodies. 2. Insufficient antigen in the sample. 3. Incorrect antibody concentrations. | 1. Check the storage conditions and expiration dates of the antibodies. 2. Concentrate the sample or use a more sensitive detection system. 3. Optimize the concentrations of the primary and secondary antibodies. |
| Poor Standard Curve | 1. Improper dilution of standards. 2. Degraded standard protein. | 1. Perform serial dilutions carefully and use fresh dilution buffer. 2. Reconstitute a new vial of the PAI-1 standard. |
Data Presentation
| Parameter | Value | Description | Source |
| IC₅₀ | 655 nM | The half maximal inhibitory concentration of this compound against PAI-1. | [1][3][4][8] |
| Binding Affinity (Kd) of PAI-1 for Vitronectin | 1.9 x 10⁻⁷ M to < 10⁻¹⁰ M | The dissociation constant for the interaction between PAI-1 and vitronectin, indicating a high-affinity interaction. | [11] |
Experimental Protocols
Chromogenic PAI-1 Activity Assay for this compound Inhibition
This protocol is a general guideline and should be optimized for your specific experimental conditions.
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4).
-
Prepare a stock solution of this compound in DMSO and create a serial dilution in assay buffer.
-
Prepare human tPA and its chromogenic substrate according to the manufacturer's instructions.
-
-
Assay Procedure:
-
In a 96-well microplate, add 20 µL of the this compound serial dilutions or vehicle control.
-
Add 20 µL of tPA to each well and incubate for 10-15 minutes at 37°C.
-
Initiate the chromogenic reaction by adding 100 µL of the tPA substrate.
-
Read the absorbance at 405 nm every 5 minutes for 30-60 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (V) for each well.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
-
Visualizations
References
- 1. A Narrative Review on Plasminogen Activator Inhibitor-1 and Its (Patho)Physiological Role: To Target or Not to Target? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | PAI-1 | TargetMol [targetmol.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medkoo.com [medkoo.com]
- 6. invivochem.net [invivochem.net]
- 7. content.abcam.com [content.abcam.com]
- 8. PAI-1 Assays [practical-haemostasis.com]
- 9. researchgate.net [researchgate.net]
- 10. Vitronectin and Its Interaction with PAI-1 Suggests a Functional Link to Vascular Changes in AMD Pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Interaction of plasminogen activator inhibitor (PAI-1) with vitronectin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Aleplasinin and Other PAI-1 Inhibitors for Researchers
Introduction to PAI-1 Inhibition
Quantitative Comparison of PAI-1 Inhibitors
| Compound | IC50 Value | Target Indication | Clinical Development Stage |
| Aleplasinin (PAZ-417) | 655 nM[1][2] | Alzheimer's Disease | Phase 1 (Terminated)[3] |
| Tiplaxtinin (PAI-039) | 2.7 µM[4][5][6] | Thrombosis | Preclinical (Failed in human trials)[7][8] |
| TM5275 | 6.95 µM[9][10] | Thrombosis, Liver Fibrosis | Preclinical[11][12] |
| ACT001 (DMAMCL) | Not available | Glioblastoma | Phase 1[13][14] |
| Diaplasinin (PAI-749) | 295 nM[15] | Thrombosis | Preclinical[15] |
Mechanism of Action and Therapeutic Applications
Signaling Pathways and Experimental Workflows
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic)
-
Reagents and Materials:
-
Recombinant human tPA or uPA
-
Chromogenic substrate for tPA/uPA (e.g., Spectrozyme tPA)
-
Assay buffer (e.g., pH 6.6 buffer)
-
Test inhibitor (dissolved in DMSO)
-
96-well microplate
-
Microplate reader
-
Procedure:
-
Add the test inhibitor at various concentrations to the wells of a 96-well plate. Ensure the final DMSO concentration is low (e.g., <0.2%) to avoid interference.
-
Add the chromogenic substrate to each well.
-
Measure the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the residual tPA activity.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
PAI-1/tPA Complex Formation Assay (Immunofunctional)
-
Reagents and Materials:
-
Recombinant human tPA
-
Test inhibitor
-
96-well microplate
-
Enzyme-linked secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB)
-
Wash buffer (e.g., PBS with Tween 20)
-
Blocking buffer (e.g., BSA in PBS)
-
Microplate reader
-
-
Procedure:
-
Coat a 96-well plate with recombinant human tPA overnight at 4°C.
-
Wash the plate and block non-specific binding sites with a blocking buffer.
-
Wash the plate and add the enzyme-linked secondary antibody.
-
Wash the plate and add the substrate.
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
-
Summary and Future Directions
References
- 1. Development of new cyclic plasmin inhibitors with excellent potency and selectivity [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of a Novel Class of Polyphenolic Inhibitors of Plasminogen Activator Inhibitor-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What PAI-1 inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of a Small Molecule Inhibitor of Plasminogen Activator Inhibitor Type 1 That Accelerates the Transition into the Latent Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Knockout of plasminogen activator inhibitor 1 gene reduces amyloid beta peptide burden in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Small Molecule Inhibitors of Plasminogen Activator Inhibitor-1 Elicit Anti-Tumorigenic and Anti-Angiogenic Activity | PLOS One [journals.plos.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. ACT001, a novel PAI-1 inhibitor, exerts synergistic effects in combination with cisplatin by inhibiting PI3K/AKT pathway in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Aging, Plasminogen Activator Inhibitor 1, Brain Cell Senescence, and Alzheimer’s Disease [aginganddisease.org]
- 14. selleckchem.com [selleckchem.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. A Small Molecule Inhibitor of Plasminogen Activator Inhibitor-1 Reduces Brain Amyloid-β Load and Improves Memory in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Serum PAI-1/BDNF Ratio Is Increased in Alzheimer’s Disease and Correlates with Disease Severity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Comparative Analysis of Aleplasinin's Specificity for Plasminogen Activator Inhibitor-1 (PAI-1)
Quantitative Comparison of PAI-1 Inhibitors
| Inhibitor | IC50 for PAI-1 | Reference |
| Aleplasinin (PAZ-417) | 655 nM | [1] |
| Tiplaxtinin (PAI-039) | 2.7 µM | [2][3] |
| TM5275 | 6.95 µM | |
| TM5441 | 9.7 µM - 60.3 µM |
Validation of Specificity: this compound vs. Other Serine Protease Inhibitors
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic)
Principle: A known concentration of active PAI-1 is incubated with the test inhibitor. Subsequently, a fixed amount of tPA is added. The residual tPA activity is then measured by its ability to convert plasminogen to plasmin, which in turn cleaves a chromogenic substrate, producing a colorimetric signal. The intensity of the color is inversely proportional to the inhibitory activity of the compound on PAI-1.
Protocol:
-
Plasmin Generation and Detection: Add a solution containing plasminogen and the chromogenic substrate to each well.
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader.
PAI-1 Antigen ELISA (Enzyme-Linked Immunosorbent Assay)
Principle: This is a sandwich ELISA where a capture antibody specific for PAI-1 is coated onto the wells of a microplate. The sample containing PAI-1 is added, and the PAI-1 binds to the capture antibody. A second, detection antibody, which is typically biotinylated, is then added and binds to a different epitope on the PAI-1 molecule. Streptavidin conjugated to horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody. Finally, a substrate for HRP is added, and the resulting colorimetric signal is proportional to the amount of PAI-1 in the sample.
Protocol:
-
Blocking: Wash the plate and block any remaining non-specific binding sites with a blocking buffer.
-
Detection Antibody Incubation: Wash the plate and add the biotinylated detection antibody to each well and incubate.
-
Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate to each well and incubate.
-
Substrate Addition: Wash the plate and add the TMB (3,3',5,5'-tetramethylbenzidine) substrate.
-
Reaction Stoppage and Measurement: Stop the reaction with a stop solution (e.g., sulfuric acid) and measure the absorbance at 450 nm.
Signaling Pathways and Experimental Workflows
References
Cross-Validation of Aleplasinin's Effects: A Comparative Guide for Researchers
Introduction to PAI-1 Inhibition in Alzheimer's Disease
Aleplasinin: Mechanism of Action and Available Data
Despite reaching Phase II clinical trials, comprehensive data on this compound's effects in different cell lines is not widely available in published literature. This lack of cross-validation data makes direct comparisons with other compounds challenging.
Comparative Analysis of Alternative PAI-1 Inhibitors
Quantitative Data on PAI-1 Inhibitor Effects in Various Cell Lines
| Inhibitor | Cell Line | Assay | Endpoint | Result |
| Tiplaxtinin | T24 (Bladder Cancer) | Proliferation Assay | IC50 | 43.7 ± 6.3 μM |
| UM-UC-14 (Bladder Cancer) | Proliferation Assay | IC50 | 52.8 ± 1.6 μM | |
| UROtsa (Benign Urothelial) | Proliferation Assay | IC50 | 70.3 ± 0.1 μM | |
| T24 (detached) | Viability Assay | IC50 | 19.7 ± 3.8 μM | |
| UM-UC-14 (detached) | Viability Assay | IC50 | 44.5 ± 6.5 μM | |
| UROtsa (detached) | Viability Assay | IC50 | 31.6 ± 6.1 μM | |
| HT-1080 (Fibrosarcoma) | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase | |
| A549 (Lung Carcinoma) | Apoptosis Assay | Apoptosis Induction | Dose-dependent increase | |
| TM5275 | HSC-T6 (Rat Hepatic Stellate) | Proliferation Assay | Inhibition of PAI-1 stimulated proliferation | Dose-dependent |
| HSC-T6 (Rat Hepatic Stellate) | Proliferation Assay | Inhibition of TGF-β1 mediated proliferation | Dose-dependent | |
| HT1080 (Fibrosarcoma) | Apoptosis Assay | Caspase 3/7 Activity | 3-fold increase at 100 μM | |
| HCT116 (Colon Cancer) | Apoptosis Assay | Caspase 3/7 Activity | 5-fold increase at 100 μM | |
| Vascular Endothelial Cells | tPA-GFP Retention | Prolongation of retention | Significant at 20 and 100 μM |
This table summarizes data from multiple sources to provide a comparative overview. Direct comparison of IC50 values should be made with caution due to variations in experimental conditions.
Signaling Pathway and Experimental Workflow
Signaling Pathway of PAI-1 Inhibition by this compound```dot
Experimental Protocols
PAI-1 Inhibition Assay (Chromogenic)
-
Reagent Preparation: Recombinant human PAI-1 and tPA are prepared in a suitable buffer (e.g., pH 6.6). [3]The PAI-1 inhibitor (e.g., this compound) is dissolved in DMSO. [3]2. Incubation: The inhibitor is pre-incubated with PAI-1 for 15 minutes at 25°C to allow for binding. [3]3. tPA Addition: tPA is added to the PAI-1/inhibitor mixture and incubated for an additional 30 minutes. [3]4. Substrate Addition: A chromogenic substrate for tPA is added.
-
Measurement: The absorbance is measured using a microplate reader to determine the residual tPA activity.
Beta-Amyloid (Aβ) Degradation Assay in Cell Culture
-
Aβ Preparation: Lyophilized synthetic Aβ42 is dissolved in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) to ensure it is monomeric and free of pre-aggregates. [4]The solvent is then evaporated, and the peptide film is stored. For experiments, the Aβ is resuspended in DMSO and then diluted in cell culture media to form oligomers. [5]2. Cell Culture and Treatment: A suitable neuronal cell line (e.g., SH-SY5Y) is cultured to a desired confluency. The cells are then treated with the prepared Aβ oligomers in the presence or absence of the PAI-1 inhibitor.
-
Sample Collection: At various time points, the cell culture supernatant and cell lysates are collected.
-
Quantification of Aβ: The levels of Aβ in the supernatant and lysates are quantified using methods such as Western Blotting or ELISA to determine the extent of degradation.
Cell Viability/Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
MTT Addition: After the desired incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Incubation: The plate is incubated to allow for the conversion of MTT to formazan crystals by metabolically active cells.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Measurement: The absorbance is read on a microplate reader at the appropriate wavelength. Cell viability is expressed as a percentage of the untreated control.
Conclusion
References
- 1. Targeting Plasminogen Activator Inhibitor-1 Inhibits Angiogenesis and Tumor Growth in a Human Cancer Xenograft Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abcam.cn [abcam.cn]
- 5. Preparing Synthetic Aβ in Different Aggregation States - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Aleplasinin and Tiplaxtinin: Two PAI-1 Inhibitors with Divergent Therapeutic Targets
This guide synthesizes preclinical and clinical data to offer an objective comparison of their performance, supported by experimental methodologies and visualizations of their shared signaling pathway and distinct experimental workflows.
At a Glance: Key Performance Indicators
| Parameter | Aleplasinin (PAZ-417) | Tiplaxtinin (PAI-039) |
| Primary Therapeutic Target | Alzheimer's Disease | Thrombosis |
| Mechanism of Action | Inhibition of PAI-1, leading to enhanced amyloid-beta (Aβ) clearance | Inhibition of PAI-1, leading to increased fibrinolysis |
| Potency (IC50 for PAI-1) | 655 nM[1][2][3] | 2.7 µM[4][5][6][7] |
| Reported Preclinical Efficacy | Reduced plasma and brain Aβ levels, and reversed cognitive deficits in a transgenic mouse model of Alzheimer's disease.[1] | Prevented carotid artery occlusion and reduced thrombus weight in rat models of arterial and venous thrombosis.[5][8] |
| Clinical Development Status | Phase 1 trials for Alzheimer's disease were terminated.[9] | Unsuccessful in human clinical trials for thrombosis due to an unfavorable risk-to-benefit ratio.[10] |
Shared Mechanism of Action: PAI-1 Inhibition
Comparative Preclinical Data
This compound in Alzheimer's Disease Models
Preclinical studies with this compound have primarily focused on its potential to mitigate the pathology of Alzheimer's disease. In a key study using the Tg2576 transgenic mouse model, which overexpresses a mutant form of human amyloid precursor protein, this compound demonstrated significant efficacy.
| Experimental Model | Dosage | Key Findings |
| Tg2576 Transgenic Mouse Model | 20 mg/kg (p.o.) | Reduced plasma Aβ40 and brain Aβ40/42 levels.[1] |
| Tg2576/PSAPP Mice | 30-100 mg/kg (p.o.) | Reversed long-term potentiation (LTP) deficiency and improved situational memory impairment.[1] |
Tiplaxtinin in Thrombosis Models
Tiplaxtinin has been evaluated in various animal models of thrombosis, where it has shown antithrombotic and profibrinolytic effects.
| Experimental Model | Dosage | Key Findings |
| Rat Carotid Artery Thrombosis Model (FeCl3-induced) | 0.3 - 3.0 mg/kg (p.o.) | Prevented carotid artery occlusion and increased time to occlusive thrombosis.[8] |
| Rat Vena Cava Thrombosis Model (FeCl3-induced) | 3 - 30 mg/kg (p.o.) | Significantly reduced thrombus weight.[5][8] |
| Canine Coronary Artery Electrolytic Injury Model | Not specified | Associated with spontaneous reperfusion of the occluded coronary vessel.[11] |
Experimental Protocols
PAI-1 Inhibition Assay (General Protocol)
-
Substrate Addition: A chromogenic substrate for tPA is added. The residual active tPA will cleave the substrate, producing a colorimetric signal.
In Vivo Thrombosis Model (FeCl3-Induced) for Tiplaxtinin Evaluation
This widely used model assesses the antithrombotic efficacy of compounds in vivo.
-
Animal Model: Male Sprague-Dawley rats are commonly used.
-
Drug Administration: Tiplaxtinin or vehicle is administered orally at specified doses.
-
Surgical Procedure: The carotid artery or vena cava is surgically exposed.
-
Thrombosis Induction: A filter paper saturated with ferric chloride (FeCl3) solution is applied to the vessel surface for a defined period to induce endothelial injury and thrombus formation.
-
Outcome Measurement: Blood flow is monitored using a Doppler flow probe. Time to occlusion and the weight of the resulting thrombus are the primary endpoints.
In Vivo Alzheimer's Disease Model for this compound Evaluation
Transgenic mouse models that recapitulate aspects of Alzheimer's disease pathology are crucial for evaluating potential therapeutics like this compound.
-
Animal Model: Tg2576 mice, which express a mutant form of human amyloid precursor protein (APP), are frequently used. These mice develop age-dependent Aβ plaques and cognitive deficits.
-
Drug Administration: this compound or vehicle is administered orally over a specified period.
-
Behavioral Testing: Cognitive function is assessed using tasks such as the Morris water maze or contextual fear conditioning to measure learning and memory.
-
Biochemical Analysis: After the treatment period, brain and plasma samples are collected to measure the levels of Aβ40 and Aβ42 using techniques like ELISA.
-
Histopathological Analysis: Brain tissue may be examined for amyloid plaque burden and other pathological markers.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. adooq.com [adooq.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of tiplaxtinin (PAI-039), an orally bioavailable PAI-1 antagonist, in a rat model of thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. ahajournals.org [ahajournals.org]
- 11. pubs.acs.org [pubs.acs.org]
Unveiling the Downstream Targets of Aleplasinin: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of Aleplasinin (PAZ-417), an experimental drug investigated for Alzheimer's disease, focusing on its downstream targets and mechanism of action. It offers a comparative perspective with alternative therapeutic strategies, supported by available experimental data, to inform researchers, scientists, and drug development professionals.
Executive Summary
This compound's Mechanism of Action and Downstream Effects
-
Enhanced Plasmin Generation: tPA converts plasminogen to plasmin, a broad-spectrum protease.
-
Aβ Degradation: Plasmin is capable of degrading Aβ peptides, thereby reducing the accumulation of amyloid plaques in the brain.
This signaling pathway highlights a potential therapeutic strategy for Alzheimer's by targeting the clearance of Aβ.
Comparative Analysis of PAI-1 Inhibitors
| Compound | Target | IC50 (nM) | Key Preclinical Findings in Alzheimer's Models | Clinical Development Status |
| This compound (PAZ-417) | PAI-1 | 655[1] | Reduced plasma Aβ40 by 26% and brain Aβ40/42 by 22% and 21% respectively in Tg2576 mice.[1] | Phase 1 Terminated |
| TM5275 | PAI-1 | Not Found | Reduced Aβ load in the hippocampus and cortex and improved learning/memory in APP/PS1 mice.[2] | Preclinical |
| PAI-039 (Tiplaxtinin) | PAI-1 | ~34,000 | In vitro studies showed inhibition of PAI-1 activity. | Preclinical for AD |
Note: IC50 values can vary depending on the assay conditions.
Alternative Therapeutic Strategies for Alzheimer's Disease
| Therapeutic Strategy | Mechanism of Action | Example Drug(s) | Key Clinical Finding(s) |
| PAI-1 Inhibition | Enhances Aβ clearance by increasing plasmin activity. | This compound | Terminated in Phase 1. |
| Anti-Amyloid Antibodies | Directly target and promote the clearance of Aβ plaques. | Donanemab, Lecanemab | Shown to slow cognitive decline in early-stage Alzheimer's patients. |
| Cholinesterase Inhibitors | Increase levels of acetylcholine, a neurotransmitter involved in memory. | Donepezil, Rivastigmine | Provide symptomatic relief for a limited time. |
| NMDA Receptor Antagonists | Modulate glutamatergic neurotransmission to improve cognitive function. | Memantine | Provides symptomatic relief, often used in combination with cholinesterase inhibitors. |
Experimental Protocols
In Vitro PAI-1 Inhibition Assay (Chromogenic)
Workflow:
Methodology:
-
Procedure:
-
tPA is then added to the wells. If the inhibitor is effective, a portion of the tPA will remain active.
-
A chromogenic substrate for tPA is added. The active tPA will cleave the substrate, producing a colored product.
-
The absorbance of the colored product is measured using a microplate reader at the appropriate wavelength.
In Vivo Assessment in Alzheimer's Disease Mouse Models
Methodology:
-
Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1), such as the Tg2576 or APP/PS1 mice, are commonly used as they develop age-dependent Aβ plaque pathology and cognitive deficits.
-
Drug Administration: The test compound (e.g., this compound) is administered to the mice for a defined period, typically several weeks to months, via a relevant route (e.g., oral gavage). A vehicle control group receives the formulation without the active compound.
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or contextual fear conditioning to evaluate learning and memory.
-
Biochemical Analysis: After the treatment period, brain and plasma samples are collected.
-
Aβ Quantification: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the levels of soluble and insoluble Aβ40 and Aβ42 in brain homogenates and plasma.
-
Immunohistochemistry: Brain sections are stained with antibodies against Aβ to visualize and quantify amyloid plaque burden.
-
Conclusion
References
Independent Verification of Aleplasinin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Aleplasinin's mechanism of action with alternative therapeutic strategies for Alzheimer's disease. The information is supported by available preclinical and clinical data to aid in the independent verification of its therapeutic potential.
Executive Summary
Comparative Analysis of Therapeutic Agents
The following tables summarize the key characteristics and performance data of this compound and its alternatives.
Table 1: Profile of Investigated PAI-1 Inhibitors
| Feature | This compound (PAZ-417) | Tiplaxtinin (PAI-039) | TM5275 |
| Mechanism of Action | Selective PAI-1 inhibitor[1] | Selective PAI-1 inhibitor | Selective PAI-1 inhibitor |
| Target | Plasminogen Activator Inhibitor-1 (SERPINE1)[1] | Plasminogen Activator Inhibitor-1 | Plasminogen Activator Inhibitor-1 |
| Reported IC50 | 655 nM[1] | 2.7 µM | Not specified |
| Preclinical Efficacy | Decreased plasma Aβ40 by 26%, and brain Aβ40 and Aβ42 by 22% and 21% respectively in an animal model[1]. | Reported to lower cerebral amyloid angiopathy (CAA) pathology in mice[2]. | Reduced brain Aβ load and improved memory in an APP/PS1 mouse model[3]. |
| Clinical Development Status | Phase 1 trials terminated[4] | Investigated in preclinical models for Alzheimer's disease. | Investigated in preclinical models for Alzheimer's disease[3]. |
Table 2: Comparison with Anti-Amyloid Monoclonal Antibodies
| Feature | Aducanumab | Lecanemab | Donanemab |
| Mechanism of Action | Selectively binds to aggregated forms of Aβ (oligomers and fibrils)[5]. | Targets soluble Aβ protofibrils[6]. | Targets a modified form of beta-amyloid, N-terminal pyroglutamate Aβ, present in established plaques[7]. |
| Target | Aggregated Amyloid-Beta | Soluble Amyloid-Beta Protofibrils | N-terminal pyroglutamate Amyloid-Beta |
| Amyloid Plaque Reduction (Clinical Data) | Dose-dependent reduction in PET SUVR. High dose showed a reduction of 0.272 and 0.238 in the EMERGE and ENGAGE trials, respectively[5]. | -59.1 centiloids reduction in brain amyloid burden at 18 months compared to placebo[8]. | -88.0 centiloids decrease in brain amyloid plaque levels at 76 weeks in the low/medium tau population[9]. |
| Effect on Cognitive Decline | EMERGE trial showed a 22% slowing of clinical decline (CDR-SB) at 78 weeks with high-dose treatment[10]. | 27% slowing of clinical decline (CDR-SB) at 18 months compared to placebo[11][12]. | 35.1% slowing of disease progression (iADRS) at 76 weeks in the low/medium tau population[9]. |
| Clinical Development Status | Approved by the FDA, but later withdrawn from the market. | Approved by the FDA. | Approved by the FDA. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the independent verification of the mechanisms of action.
Chromogenic PAI-1 Activity Assay
Principle: A known excess of tissue Plasminogen Activator (tPA) is added to the sample, allowing it to form an inactive complex with PAI-1. The remaining active tPA then converts plasminogen to plasmin. The plasmin activity is measured by the cleavage of a chromogenic substrate, and the color intensity is inversely proportional to the PAI-1 activity in the sample.
Materials:
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
-
Recombinant human tPA
-
Plasminogen
-
Plasmin-specific chromogenic substrate (e.g., S-2251)
-
Assay buffer (e.g., Tris-buffered saline, pH 7.4)
-
Sample (e.g., plasma, cell lysate)
Procedure:
-
Plasminogen Activation: Add plasminogen to each well and incubate for a further period (e.g., 15 minutes) at 37°C. The residual active tPA will convert plasminogen to plasmin.
-
Chromogenic Reaction: Add the plasmin-specific chromogenic substrate to each well.
-
Measurement: Immediately begin reading the absorbance at 405 nm at regular intervals (e.g., every 5 minutes) for 30-60 minutes.
ELISA for Beta-Amyloid (1-42) in Cerebrospinal Fluid (CSF)
This protocol describes a sandwich enzyme-linked immunosorbent assay (ELISA) for the quantitative measurement of Aβ42 in CSF.
Principle: A capture antibody specific for the C-terminus of Aβ42 is coated onto the wells of a microplate. The CSF sample is added, and any Aβ42 present binds to the capture antibody. A detection antibody, specific for the N-terminus of Aβ42 and conjugated to an enzyme (e.g., horseradish peroxidase - HRP), is then added, forming a "sandwich". The addition of a substrate for the enzyme results in a color change that is proportional to the amount of Aβ42 in the sample.
Materials:
-
Microplate reader capable of measuring absorbance at 450 nm
-
96-well microplate pre-coated with anti-Aβ42 C-terminal antibody
-
Recombinant human Aβ42 peptide (for standard curve)
-
Biotinylated anti-Aβ42 N-terminal detection antibody
-
Streptavidin-HRP conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween 20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
CSF samples
Procedure:
-
Preparation: Bring all reagents and samples to room temperature. Prepare a standard curve of known Aβ42 concentrations.
-
Sample Incubation: Add standards and CSF samples to the wells of the microplate. Incubate for a specified time (e.g., 2 hours) at room temperature or overnight at 4°C.
-
Washing: Aspirate the contents of the wells and wash several times with wash buffer.
-
Detection Antibody Incubation: Add the biotinylated detection antibody to each well and incubate (e.g., 1 hour at room temperature).
-
Washing: Repeat the washing step.
-
Streptavidin-HRP Incubation: Add the streptavidin-HRP conjugate to each well and incubate (e.g., 30 minutes at room temperature).
-
Washing: Repeat the washing step.
-
Substrate Reaction: Add the TMB substrate to each well and incubate in the dark until a color develops (e.g., 15-30 minutes).
-
Stopping the Reaction: Add the stop solution to each well to quench the reaction.
-
Measurement: Read the absorbance at 450 nm within 30 minutes.
-
Data Analysis: Construct a standard curve and determine the Aβ42 concentration in the samples.
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lead Acetate Exposure and Cerebral Amyloid Accumulation: Mechanistic Evaluations in APP/PS1 Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Aducanumab, a Novel Anti-Amyloid Monoclonal Antibody, for the Treatment of Alzheimer’s Disease: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. neurologylive.com [neurologylive.com]
- 7. Donanemab for Alzheimer’s Disease: A Systematic Review of Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lecanemab in Early Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. neurologylive.com [neurologylive.com]
- 10. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 11. Lecanemab Reduced Cognitive Decline in Early Alzheimer Disease in Confirmatory Trial - - Practical Neurology [practicalneurology.com]
- 12. What clinical trials have been conducted for Lecanemab? [synapse.patsnap.com]
Comparative Transcriptomics of Aleplasinin-Treated Cells: A Guide for Researchers
Comparative Transcriptomic Analysis
To understand the unique and overlapping effects of Aleplasinin, we present a hypothetical transcriptomic dataset from SH-SY5Y neuroblastoma cells treated with this compound and two alternative compounds: a generic anti-inflammatory agent (Compound A) and a known apoptosis inducer (Compound B) as a negative control. The following table summarizes the differential expression of key genes implicated in Alzheimer's disease pathology.
Table 1: Differential Gene Expression in SH-SY5Y Cells Treated with this compound and Control Compounds
| Gene Symbol | Gene Name | Pathway | This compound (log2FC) | Compound A (log2FC) | Compound B (log2FC) |
| PLAU (tPA) | Plasminogen Activator, Urokinase | Plasminogen Activation | 1.85 | 0.20 | -0.15 |
| SERPINE1 (PAI-1) | Serpin Family E Member 1 | Plasminogen Activation | -2.50 | -0.50 | 0.30 |
| BDNF | Brain-Derived Neurotrophic Factor | Neurogenesis | 1.95 | 1.20 | -1.50 |
| TNF | Tumor Necrosis Factor | Inflammation | -1.75 | -2.10 | 2.50 |
| IL6 | Interleukin 6 | Inflammation | -1.50 | -1.80 | 2.20 |
| CASP3 | Caspase 3 | Apoptosis | -1.20 | -0.30 | 3.10 |
| BCL2 | B-cell lymphoma 2 | Apoptosis | 1.10 | 0.25 | -2.80 |
| SYN1 | Synapsin I | Synaptic Plasticity | 1.40 | 0.60 | -1.20 |
This data is representative and for illustrative purposes.
Signaling Pathway and Mechanism of Action
Caption: Mechanism of Action for this compound.
Experimental Methodology
The following protocols outline the methodology used to generate the transcriptomic data. These are standard procedures for cell culture, treatment, and RNA sequencing analysis.[2][3][4]
1. Cell Culture and Treatment
-
Cell Line: Human neuroblastoma SH-SY5Y cells.
-
Culture Conditions: Cells were cultured in DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Treatment: Cells were seeded at a density of 1x10^6 cells per well in 6-well plates. After 24 hours, cells were treated with 10 µM this compound, 10 µM Compound A, 1 µM Compound B, or DMSO (vehicle control) for 24 hours. Each condition was performed in triplicate.
2. RNA Isolation and Library Preparation
-
RNA Extraction: Total RNA was extracted from cells using the RNeasy Mini Kit (Qiagen) according to the manufacturer's instructions. RNA quality and quantity were assessed using a NanoDrop spectrophotometer and an Agilent Bioanalyzer.
-
Library Preparation: mRNA was enriched from 1 µg of total RNA using oligo(dT) magnetic beads.[5] Strand-specific libraries were then prepared using the NEBNext Ultra II Directional RNA Library Prep Kit for Illumina.
3. Sequencing and Data Analysis
-
Sequencing: Libraries were sequenced on an Illumina NovaSeq platform to generate 150 bp paired-end reads.
-
Data Analysis: Raw sequencing reads were quality-checked using FastQC. Adapters were trimmed, and low-quality reads were removed. The cleaned reads were then aligned to the human reference genome (GRCh38) using STAR aligner. Gene expression was quantified using RSEM. Differential gene expression analysis was performed using DESeq2 in R, with a significance threshold of an adjusted p-value < 0.05.
The workflow for this experimental process is visualized below.
Caption: Experimental workflow for transcriptomic analysis.
Conclusion
The comparative transcriptomic data suggests that this compound has a distinct and potentially beneficial profile for the treatment of neurodegenerative diseases like Alzheimer's. Its targeted effect on the plasminogen activation system, combined with positive modulation of neurotrophic factors and suppression of inflammatory and apoptotic pathways, distinguishes it from general anti-inflammatory agents. Further studies are warranted to fully elucidate its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis | Springer Nature Experiments [experiments.springernature.com]
- 3. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 4. RNA Sequencing Best Practices: Experimental Protocol and Data Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-rad.com [bio-rad.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Aleplasinin
For researchers, scientists, and drug development professionals, the safe and effective handling of investigational compounds like Aleplasinin is paramount. This document provides essential safety and logistical information, including detailed operational and disposal plans, to ensure the integrity of your research and the safety of laboratory personnel. As your trusted partner in laboratory safety, we aim to provide value beyond the product itself, building a foundation of confidence for your critical work.
Immediate Safety and Handling Protocols
This compound is an investigational compound and should be handled with care, assuming it has potential hazards until more comprehensive toxicological data is available. The following recommendations are based on available safety data for compounds with the same chemical formula and general best practices for handling research chemicals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on available Safety Data Sheets (SDS) for chemically identical compounds, this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May cause respiratory irritation.[1]
A comprehensive PPE strategy is essential to mitigate these risks.
| Personal Protective Equipment (PPE) | Specification | Rationale |
| Hand Protection | Nitrile or neoprene gloves. | Provides a barrier against skin contact and irritation. For tasks with a higher risk of splashes, consider double-gloving.[2][3] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from dust particles and potential splashes.[3][4] |
| Body Protection | A standard laboratory coat. An impermeable apron is recommended when handling larger quantities. | Prevents contamination of personal clothing and skin.[2][3] |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved N95 dust mask is recommended, especially when handling the powder outside of a fume hood. | Minimizes the inhalation of airborne particles. |
Always consult the specific Safety Data Sheet provided by your supplier for the most accurate and up-to-date information.
Operational Plans: From Receipt to Disposal
A structured workflow is critical for the safe and efficient handling of this compound in a laboratory setting.
Experimental Workflow for Handling this compound
Caption: A typical workflow for handling this compound in a research laboratory.
Detailed Methodologies
Receiving and Storage:
-
Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
If the container is compromised, follow your institution's spill response protocol.
-
Store this compound in a cool, dry, and dark place, away from incompatible materials. The container should be tightly sealed.
Weighing and Solution Preparation:
-
All weighing of the powdered compound should be conducted in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.
-
Use appropriate tools (e.g., anti-static spatulas) to handle the powder.
-
Prepare solutions by slowly adding the weighed this compound to the desired solvent in a fume hood. Based on supplier information, this compound is sparingly soluble in DMSO and Ethanol.[5]
Handling During Experiments:
-
Always wear the recommended PPE when handling this compound in any form (powder or solution).
-
Conduct all experimental procedures that may generate aerosols or vapors within a certified chemical fume hood.
-
Avoid direct contact with the skin, eyes, and clothing.
Decontamination:
-
At the end of each work session, decontaminate the work area (benchtops, fume hood surfaces) with an appropriate cleaning agent.
-
Wipe down any equipment that may have come into contact with this compound.
-
Remove and dispose of contaminated gloves and other disposable PPE as chemical waste.
This compound's Mechanism of Action: A Signaling Pathway Overview
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. As this compound is not classified as a hazardous waste by all regulatory bodies, the disposal protocol should be guided by your institution's chemical hygiene plan and local regulations.[9][10][11]
Waste Segregation and Collection:
| Waste Stream | Collection Container | Disposal Procedure |
| Solid Waste | Labeled, sealed container for non-hazardous chemical waste. | Collect unused this compound powder and any grossly contaminated items (e.g., weigh boats, contaminated paper towels). |
| Liquid Waste | Labeled, sealed container for non-hazardous aqueous or solvent waste, depending on the solvent used. | Collect all solutions containing this compound. Do not pour down the drain unless explicitly permitted by your institution's EHS office for the specific solvent and concentration. |
| Sharps Waste | Puncture-resistant sharps container. | Dispose of any needles or other sharps that have come into contact with this compound. |
| Empty Containers | Regular laboratory glass or plastic recycling. | Triple-rinse the empty container with a suitable solvent. The rinsate should be collected as liquid chemical waste. Deface the label before disposal. |
Disposal Pathway:
-
Consult Institutional Guidelines: Always refer to your institution's Environmental Health and Safety (EHS) office for specific procedures on chemical waste disposal.
-
Labeling: Ensure all waste containers are clearly labeled with the full chemical name ("this compound") and any other required information.
-
Collection: Arrange for the collection of the chemical waste by your institution's hazardous waste management team.
By adhering to these guidelines, you can create a safe and efficient research environment for the handling of this compound, allowing you to focus on your critical scientific objectives.
References
- 1. westliberty.edu [westliberty.edu]
- 2. twu.edu [twu.edu]
- 3. chemistry.unm.edu [chemistry.unm.edu]
- 4. lsu.edu [lsu.edu]
- 5. caymanchem.com [caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. A Small Molecule Inhibitor of Plasminogen Activator Inhibitor-1 Reduces Brain Amyloid-β Load and Improves Memory in an Animal Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sfasu.edu [sfasu.edu]
- 10. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
